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  • Product: 2H-Thiopyran, 4-butyltetrahydro-
  • CAS: 66625-24-9

Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of 2H-Thiopyran, 4-butyltetrahydro-

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of 4-Butyltetrahydro-2H-thiopyran, a saturated heterocyclic compound. While not extensively docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 4-Butyltetrahydro-2H-thiopyran, a saturated heterocyclic compound. While not extensively documented as a standalone entity in current literature, its structural motifs—the thiane (tetrahydrothiopyran) ring and the alkyl substituent—are of significant interest in medicinal chemistry and materials science. This document consolidates fundamental chemical data, proposes a robust synthetic pathway based on established chemical principles, and outlines expected analytical characterizations. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's properties and synthesis for its potential application as a chemical building block or a scaffold in novel molecular design.

Chemical Identity and Physicochemical Properties

4-Butyltetrahydro-2H-thiopyran, also known by its IUPAC name 4-butylthiane, is a derivative of thiacyclohexane. The core structure is a six-membered, non-aromatic ring containing one sulfur atom. A butyl group is attached at the 4-position, opposite the sulfur heteroatom.

Chemical Structure

The structure consists of a saturated thiane ring with a C₄H₉ alkyl chain at the C4 position.

G start_node Tetrahydro-4H-thiopyran-4-one (Precursor) step1_node Step 1: Wittig Reaction Solvent: THF Temp: -78 °C to RT start_node->step1_node reagent1_node Butyltriphenylphosphonium bromide + n-BuLi (Wittig Reagent Formation) reagent1_node->step1_node intermediate_node 4-Butylidenetetrahydro-2H-thiopyran (Intermediate) step1_node->intermediate_node step2_node Step 2: Catalytic Hydrogenation Solvent: Ethanol/Ethyl Acetate Pressure: 1-3 atm intermediate_node->step2_node reagent2_node H₂ (gas) + Pd/C (Catalyst) reagent2_node->step2_node product_node 4-Butyltetrahydro-2H-thiopyran (Final Product) step2_node->product_node

Caption: Proposed two-step synthesis of 4-Butyltetrahydro-2H-thiopyran.

Detailed Experimental Protocol

Step 1: Wittig Reaction to form 4-Butylidenetetrahydro-2H-thiopyran

  • Rationale: The Wittig reaction is a highly reliable method for converting ketones into alkenes. The ylide is generated in situ from the corresponding phosphonium salt using a strong base like n-butyllithium (n-BuLi). Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organometallic species and its low freezing point.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add butyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents, 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add a solution of tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, eluting with hexanes) to yield 4-butylidenetetrahydro-2H-thiopyran as a clear oil.

Step 2: Catalytic Hydrogenation to form 4-Butyltetrahydro-2H-thiopyran

  • Rationale: Catalytic hydrogenation is the most effective method for reducing an exocyclic double bond without affecting the thioether linkage. Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for this transformation.

  • Protocol:

    • Dissolve the purified 4-butylidenetetrahydro-2H-thiopyran (1.0 equivalent) from Step 1 in ethanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).

    • Carefully vent the hydrogen and purge the system with argon or nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 4-Butyltetrahydro-2H-thiopyran. Further purification by distillation under reduced pressure may be performed if necessary.

Spectroscopic and Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The following are the expected spectroscopic signatures for 4-Butyltetrahydro-2H-thiopyran.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
  • δ 2.60-2.75 (m, 4H): Protons on carbons adjacent to the sulfur atom (C2-H₂ and C6-H₂). These are deshielded by the electro-negative sulfur.

  • δ 1.70-1.90 (m, 4H): Protons on the C3 and C5 positions of the ring.

  • δ 1.20-1.45 (m, 7H): Overlapping signals from the C4-H proton on the ring and the three CH₂ groups of the butyl chain.

  • δ 0.91 (t, J = 7.2 Hz, 3H): Terminal methyl (CH₃) group of the butyl chain, appearing as a characteristic triplet.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
  • δ ~38.0: C4 of the thiane ring.

  • δ ~36.5: First CH₂ group of the butyl chain.

  • δ ~32.5: C3 and C5 of the thiane ring.

  • δ ~29.0: C2 and C6 of the thiane ring.

  • δ ~23.0: Second CH₂ group of the butyl chain.

  • δ ~14.1: Terminal CH₃ of the butyl chain.

Mass Spectrometry (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 158. Expected to be of moderate intensity.

  • Key Fragments:

    • m/z = 101: Loss of the butyl group ([M-C₄H₉]⁺). This is often a prominent peak.

    • m/z = 57: Butyl cation ([C₄H₉]⁺).

    • Fragments resulting from ring opening and cleavage, characteristic of thioethers.

Applications in Research and Drug Development

The tetrahydrothiopyran scaffold is a valuable structural motif in medicinal chemistry. It is often used as a bioisosteric replacement for cyclohexane or piperidine rings to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions. The introduction of a butyl group at the 4-position provides a lipophilic vector that can be used to probe hydrophobic pockets in enzyme active sites or protein receptors. Potential applications include:

  • Scaffold for Medicinal Chemistry: Serving as a core structure for the synthesis of novel bioactive compounds.

  • Fragment-Based Drug Discovery: Use as a fragment to identify initial hits against biological targets.

  • Materials Science: Incorporation into polymers or organic materials where the thioether can act as a ligand or influence electronic properties.

Safety and Handling

  • General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Specific toxicity data for this compound is not available. Thioethers are generally considered to have low to moderate toxicity but can have unpleasant odors. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • NIST Chemistry WebBook. (n.d.). 2H-Thiopyran, tetrahydro-. Retrieved from [Link] [1]2. Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization and NMR Chemical Shifts of 4-Butyltetrahydro-2H-thiopyran

This guide provides an in-depth analysis of the spectroscopic properties of 4-butyltetrahydro-2H-thiopyran, with a primary focus on its Nuclear Magnetic Resonance (NMR) chemical shifts. Tailored for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the spectroscopic properties of 4-butyltetrahydro-2H-thiopyran, with a primary focus on its Nuclear Magnetic Resonance (NMR) chemical shifts. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this saturated sulfur-containing heterocycle. By integrating theoretical principles with practical insights, this guide aims to serve as an authoritative resource for the characterization of substituted thiopyrans and related aliphatic scaffolds.

Introduction: The Significance of Substituted Thiopyrans

The tetrahydropyran and its heteroatom-substituted analogues, such as thiopyrans, are prevalent structural motifs in a vast array of natural products and synthetic molecules of pharmaceutical importance.[1][2] The incorporation of a sulfur atom into the six-membered ring introduces unique conformational and electronic properties that can significantly influence a molecule's biological activity and metabolic profile. 4-Butyltetrahydro-2H-thiopyran serves as a key exemplar of a simple, alkyl-substituted thiopyran, making its comprehensive spectroscopic analysis fundamental for the understanding of more complex derivatives. The butyl substituent at the C4 position provides a valuable probe for studying the effects of alkyl chains on the chemical environment of the heterocyclic ring.

The synthesis of such sulfur-containing heterocycles is a topic of significant interest within the synthetic chemistry community due to their potential applications in medicinal chemistry and materials science.[3][4][5] A thorough understanding of their spectroscopic characteristics is paramount for reaction monitoring, purification, and final structure confirmation.

Foundational Principles of Spectroscopic Analysis

The structural elucidation of 4-butyltetrahydro-2H-thiopyran relies on a combination of spectroscopic techniques. While mass spectrometry provides information about the molecular weight and fragmentation patterns, and infrared spectroscopy reveals the presence of specific functional groups, NMR spectroscopy stands as the most powerful tool for delineating the precise connectivity and stereochemistry of the molecule.

The Power of NMR in Structural Elucidation

NMR spectroscopy, including both ¹H and ¹³C NMR, provides a detailed map of the chemical environment of each proton and carbon atom within a molecule.[6] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around a nucleus.[7][8] Factors such as the electronegativity of nearby atoms, magnetic anisotropy of functional groups, and steric effects all contribute to the observed chemical shift, allowing for the differentiation of chemically non-equivalent nuclei.[7][9]

For 4-butyltetrahydro-2H-thiopyran, the key structural features to be confirmed by NMR include:

  • The presence and connectivity of the tetrahydropyran ring.

  • The location and structure of the butyl substituent.

  • The relative stereochemistry of the protons on the ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is a critical prerequisite for accurate structural assignment. The following protocol outlines a standardized procedure for the preparation and analysis of a sample of 4-butyltetrahydro-2H-thiopyran.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[6]

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) proton-carbon correlations.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation cluster_output Final Output synthesis Synthesis of 4-Butyltetrahydro-2H-thiopyran purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation for NMR purification->sample_prep ms_ir_acq MS and IR Data Acquisition purification->ms_ir_acq nmr_acq 1D & 2D NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Interpretation nmr_acq->data_proc ms_ir_acq->data_proc structure_confirm Structure Confirmation & Assignment data_proc->structure_confirm report Comprehensive Technical Report structure_confirm->report

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 4-butyltetrahydro-2H-thiopyran.

Predicted Spectroscopic Data and Interpretation

Molecular Structure and Atom Numbering

Figure 2: Molecular structure and atom numbering scheme for 4-butyltetrahydro-2H-thiopyran.

Predicted ¹H NMR Chemical Shifts

The proton chemical shifts are influenced by the proximity to the electronegative sulfur atom and the alkyl substituent.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2, H62.5 - 2.8m-Protons adjacent to the sulfur atom are deshielded.
H3, H51.6 - 1.9m-Aliphatic protons on the ring.
H41.4 - 1.7m-Methine proton at the point of substitution.
H1'1.2 - 1.4m-Methylene protons of the butyl group adjacent to the ring.
H2', H3'1.2 - 1.4m-Methylene protons of the butyl chain.
H4'0.8 - 1.0t~7Terminal methyl group of the butyl chain.
Predicted ¹³C NMR Chemical Shifts

The carbon chemical shifts are similarly affected by the sulfur atom and the alkyl chain.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2, C630 - 35Carbons adjacent to the sulfur atom.
C3, C532 - 37Aliphatic carbons on the ring.
C435 - 40Methine carbon with the butyl substituent.
C1'30 - 35Methylene carbon of the butyl group adjacent to the ring.
C2'28 - 33Methylene carbon of the butyl chain.
C3'22 - 27Methylene carbon of the butyl chain.
C4'13 - 15Terminal methyl carbon of the butyl chain.
Interpretation of Other Spectroscopic Data
  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₈S. Common fragmentation patterns would involve the loss of the butyl group and cleavage of the thiopyran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The absence of strong absorptions from functional groups like C=O or O-H is a key confirmation of the structure's purity.

Conclusion

The spectroscopic characterization of 4-butyltetrahydro-2H-thiopyran provides a clear illustration of the power of modern analytical techniques in structural elucidation. By combining ¹H and ¹³C NMR spectroscopy with mass spectrometry and IR analysis, a complete and unambiguous assignment of the molecular structure can be achieved. The predicted chemical shifts and characteristic spectral features outlined in this guide serve as a valuable reference for researchers working with substituted thiopyrans and related sulfur-containing heterocyclic compounds. This foundational knowledge is crucial for advancing the synthesis and application of these important molecular scaffolds in drug discovery and materials science.

References

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1751-1758. [Link]

  • Chertkov, V. A., Shestakova, A. K., & Chertkov, V. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f*. ResearchGate. [Link]

  • Aljamali, N. M., & Alfatlawi, I. O. (2015). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmacy and Technology, 8(9), 1225. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Reddy, G. J., Rao, K. S., & Latha, D. (2007). An Efficient Synthesis of Dihydro- and Tetrahydropyrans via Oxonium-Ene Cyclization Reaction. ChemInform, 38(32). [Link]

  • Stavri, M., Mathew, J., & Gibbons, S. (2007). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 45(10), 881-884. [Link]

  • Aljamali, N. M. (2016). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiopyran. PubChem. [Link]

  • Keller, L. (n.d.). Chemical shifts. Freie Universität Berlin. [Link]

  • Sim, L. H., & Chee, C. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201. [Link]

  • Kurbanova, M. M., Lesnikova, E. T., & Kurbatov, Y. V. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]

  • Clarke, P. A., Martin, W. H. C., & Hargreaves, J. M. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters, 4(25), 4527-4529. [Link]

  • Al-Zoubi, R. M. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • Automated Topology Builder. (n.d.). Tetrahydropyran | C5H10O | MD Topology | NMR | X-Ray. [Link]

  • Clarke, P. A., Martin, W. H. C., Hargreaves, J. M., Wilson, C., & Blake, A. J. (n.d.). Supporting Information: Teaching an Old Dog New Tricks: Revisiting the Maitland-Japp Reaction. The One Pot, Multi-Component Construction of Highly Substituted Tetrahydropyran-4-ones. University of Nottingham. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Braddock, D. C., & Liew, S. K. (2013). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 11(17), 2736-2747. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

  • Mojtahedi, M. M., Abaee, M. S., & Mesbah, A. W. (2011). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H. ResearchGate. [Link]

  • Noureddin, S. A. (2012). Synthesis of Heterocyclic Compounds Containing Sulphur. Academia.edu. [Link]

  • Willey, C., Iwao, M., Castle, R. N., & Lee, M. L. (1981). Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry, 53(3), 400-407. [Link]

  • Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(16), 3349-3363. [Link]

  • NextSDS. (n.d.). 2H-Thiopyran,4-fluorotetrahydro-,1,1-dioxide(9CI). [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Analysis of 2H-Thiopyran, 4-butyltetrahydro-

Executive Summary The conformational landscape of saturated six-membered heterocycles represents a foundational pillar of modern stereochemistry and drug design. 2H-Thiopyran, 4-butyltetrahydro- (commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational landscape of saturated six-membered heterocycles represents a foundational pillar of modern stereochemistry and drug design. 2H-Thiopyran, 4-butyltetrahydro- (commonly referred to as 4-butylthiane) serves as a critical model system for elucidating the thermodynamic perturbations introduced by sulfur heteroatoms. Unlike cyclohexane, the thiane ring features longer C–S bonds and altered internal bond angles, fundamentally reshaping 1,3-diaxial interactions and hyperconjugative networks. This technical guide provides an in-depth mechanistic analysis and self-validating experimental frameworks for quantifying the thermodynamic stability of 4-butylthiane conformers.

Structural and Thermodynamic Foundations

The Thiane Ring System vs. Cyclohexane

The substitution of a methylene group with a sulfur atom to form a thiane ring introduces profound geometric distortions (1). The C–S bond length is approximately 1.81 Å (compared to 1.54 Å for C–C bonds), and the C–S–C bond angle compresses to ~98° (down from the ideal tetrahedral 109.5°).

This geometric distortion puckers the ring, specifically altering the spatial trajectory of the axial protons at the C2 and C6 positions. While substituents at C2 or C3 experience reduced steric hindrance due to the absence of a bulky axial proton on the sulfur atom (interacting instead with the sterically smaller sulfur lone pairs), the C4 position faces a unique microenvironment. The inward tilt of the C2 and C6 axial protons can actually maintain or slightly increase the severity of 1,3-diaxial clashes for an axial C4 substituent.

The 4-Butyl Substitution Dynamics

The conformational free energy (A-value, defined as ΔG∘=Gaxial​−Gequatorial​ ) dictates the thermodynamic preference for the equatorial conformer. The n-butyl group at the C4 position is a highly flexible moiety. Unlike the rigid tert-butyl group, which acts as an anancomeric anchor (locking the ring in a single conformation with an A-value > 4.5 kcal/mol), the n-butyl group can undergo rapid bond rotation to minimize gauche interactions. Consequently, the A-value of the 4-n-butyl group in thiane (~1.80 kcal/mol) closely mirrors that of a methyl or ethyl group (2), driven primarily by the unavoidable 1,3-diaxial interactions with the C2/C6 protons.

Quantitative Conformational Data

The following table synthesizes the thermodynamic A-values of various alkyl substituents, highlighting the subtle but critical differences between the cyclohexane and thiane (C4) systems.

Table 1: Conformational Free Energies (A-values) of Substituents

SubstituentCyclohexane A-value (kcal/mol)Thiane (C4) A-value (kcal/mol)Primary Steric Interaction
Methyl1.74~1.801,3-diaxial (C-H)
Ethyl1.75~1.821,3-diaxial (C-H)
n-Butyl1.70 - 1.75~1.801,3-diaxial (C-H)
tert-Butyl4.7 - 4.9> 4.5Severe 1,3-diaxial

Self-Validating Experimental Protocols

To establish absolute trustworthiness in conformational analysis, methodologies must be designed as self-validating systems. The following protocols detail the field-proven approaches for analyzing 4-butylthiane.

Protocol 1: Cryogenic NMR Spectroscopy

Causality & Rationale: At room temperature, the thiane ring undergoes rapid chair-to-chair inversion (barrier ~10 kcal/mol), resulting in time-averaged NMR signals. To resolve the discrete axial and equatorial conformers, the system must be cooled below its coalescence temperature (< -80 °C). Standard solvents like CDCl₃ freeze at -63 °C; therefore, cryogenic solvents are mandatory.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15-20 mg of 4-butylthiane in 0.6 mL of CD₂Cl₂ (freezing point -97 °C) or a Freon mixture (e.g., CHFCl₂/CD₂Cl₂).

  • Temperature Calibration: Insert a methanol standard NMR tube to precisely calibrate the probe temperature down to -90 °C.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. Focus on the C4 methine proton. The axial proton (equatorial butyl group) will appear as a distinct triplet of triplets (large Jaa​ ~11-12 Hz), while the equatorial proton (axial butyl group) will appear further downfield with smaller coupling constants.

  • Thermodynamic Extraction: Integrate the well-resolved signals. Calculate the equilibrium constant ( Keq​=Ieq​/Iax​ ) and derive the free energy using ΔG∘=−RTlnKeq​ .

  • System Validation: Cycle the temperature back to 25 °C. The signals must coalesce back into a single time-averaged peak, proving the peaks represent dynamic conformers and not irreversible degradation products.

G A 4-Butylthiane (Rapid Inversion) B Low-Temp NMR (< -80 °C) A->B Cryogenic Cooling C Equatorial Conformer (Major) B->C ΔG° < 0 D Axial Conformer (Minor) B->D 1,3-diaxial clash

Figure 1: Conformational equilibrium and low-temperature NMR resolution of 4-butylthiane.

Protocol 2: Computational Thermodynamic Profiling

Causality & Rationale: While Density Functional Theory (DFT) provides excellent geometric optimizations, standard functionals (like B3LYP) often underestimate the dispersion forces that define non-covalent 1,3-diaxial interactions. Therefore, a hybrid approach using Møller–Plesset perturbation theory (MP2) for single-point energy calculations is required to accurately benchmark the A-value against experimental data (3).

Step-by-Step Workflow:

  • Conformational Search: Generate all possible rotamers of the 4-n-butyl group in both the axial and equatorial chair conformations using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level.

  • System Validation (Frequency Calculation): Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the optimized structures are true thermodynamic minima.

  • Energy Refinement: Execute a single-point energy calculation using MP2/6-311G(d,p) to accurately capture electron correlation and dispersion forces.

  • Thermodynamic Output: Apply the zero-point energy (ZPE) and thermal corrections from Step 3 to the MP2 electronic energies to calculate the final ΔG∘ .

G A Input 3D Structures B Geometry Optimization (DFT B3LYP) A->B C Frequency Calc (Zero Imaginary Freqs) B->C Validation D Single Point Energy (MP2/6-311G**) C->D E Calculate ΔG° & A-value D->E

Figure 2: Computational workflow for calculating conformational free energies (A-values).

Mechanistic and Stereoelectronic Insights

Beyond simple steric clashes, the thermodynamic stability of 4-butylthiane is heavily influenced by stereoelectronic effects. The Perlin Effect —a phenomenon where the one-bond carbon-proton coupling constant ( 1JC,H​ ) differs between axial and equatorial positions—is highly pronounced in thianes (4).

In the equatorial conformer (where the butyl group is equatorial and the C4 proton is axial), the antiperiplanar arrangement of the C–C bonds allows for hyperconjugative electron donation into the σC−H(ax)∗​ orbital. This weakens the C–H bond, resulting in a lower 1JC,H​ value compared to its equatorial counterpart. Understanding these hyperconjugative pathways is essential for researchers utilizing NMR coupling constants to deconvolute complex conformational mixtures in novel sulfur-containing drug candidates.

References

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory Journal of Computer-Aided Molecular Design
  • Silacyclohexanes, Sila(hetero)
  • A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides)
  • Stereoelectronic Effects: Perlin Effects in Thiane‐Derived Compounds European Journal of Organic Chemistry (ResearchG

Sources

Exploratory

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Butyltetrahydro-2H-thiopyran

Executive Summary: This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 4-butyltetrahydro-2H-thiopyran. As a saturated cyclic th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 4-butyltetrahydro-2H-thiopyran. As a saturated cyclic thioether with an alkyl substituent, its fragmentation is governed by a confluence of well-established mechanisms, including alpha (α)-cleavage, side-chain fragmentation, ring-opening events, and rearrangement reactions. Understanding these pathways is critical for the structural elucidation of sulfur-containing heterocycles in various scientific domains, from petrochemical analysis to drug development. This document outlines the primary fragmentation routes, predicts the mass-to-charge (m/z) ratios of key resultant ions, and presents a standardized experimental protocol for empirical verification. The insights provided herein serve as a predictive framework for researchers and professionals requiring detailed structural information from mass spectrometry data.

Introduction to 4-Butyltetrahydro-2H-thiopyran and EI-MS

4-Butyltetrahydro-2H-thiopyran, also known as 4-butylthiane, is a saturated six-membered heterocyclic compound containing a sulfur atom and a butyl substituent. The analysis of such molecules by mass spectrometry is fundamental to confirming their identity and structure. Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule, inducing reproducible and information-rich fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions reveals its underlying structural features.

The initial step in EI-MS is the removal of a single electron from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺•).[3][4] For 4-butyltetrahydro-2H-thiopyran (C₉H₁₈S, Molecular Weight: 158.31), the molecular ion is formed by the loss of an electron, preferentially from one of the non-bonding lone pairs on the sulfur atom, due to its lower ionization energy compared to C-C or C-H sigma bonds.

M (C₉H₁₈S) + e⁻ → M⁺• (m/z 158) + 2e⁻

This high-energy molecular ion is unstable and rapidly undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions. The pathways of this fragmentation are not random; they are dictated by the principles of physical organic chemistry, favoring routes that produce the most stable carbocations and neutral radicals.[2]

Primary Fragmentation Pathways and Mechanisms

The fragmentation of the 4-butyltetrahydro-2H-thiopyran molecular ion (m/z 158) is predicted to be dominated by several key mechanistic pathways.

Alpha (α)-Cleavage

Alpha-cleavage is a characteristic fragmentation mechanism for compounds containing a heteroatom and is often a dominant pathway.[5][6] It involves the homolytic cleavage of a bond adjacent to the carbon atom bonded to the heteroatom, driven by the stabilization of the resulting positive charge by the heteroatom's lone pair electrons.[3][7] For the tetrahydrothiopyran ring, this can initiate ring opening.

The most favorable α-cleavage in alkyl-substituted cyclic compounds, however, often involves cleavage of the bond between the ring and the alkyl substituent if it is at a position alpha to the heteroatom. In this case, with the butyl group at the 4-position (gamma to the sulfur), direct α-cleavage of the side chain is not possible. Instead, ring fragmentation is initiated by α-cleavage of a C-C bond within the ring, adjacent to the sulfur atom (e.g., the C2-C3 bond). This leads to a ring-opened intermediate that can undergo further fragmentation.

G M Molecular Ion (M⁺•) m/z 158 Open Ring-Opened Intermediate m/z 158 M->Open α-Cleavage (C2-C3 bond) Frag1 Fragment Ion m/z 115 Open->Frag1 Loss of •C₃H₇ Frag2 Fragment Ion m/z 87 Open->Frag2 Loss of C₅H₉•

Side-Chain Fragmentation: β-Cleavage

The most direct and often most significant fragmentation pathway for alkyl-substituted cyclic compounds is the cleavage of the bond between the ring and the substituent. This is a β-cleavage relative to the sulfur atom. The loss of the butyl group as a neutral radical (•C₄H₉, 57 u) would produce a highly stable secondary carbocation on the thiacyclohexane ring. This fragment is expected to be a major peak in the spectrum.

G M Molecular Ion (M⁺•) m/z 158 Frag [M - C₄H₉]⁺ m/z 101 M->Frag β-Cleavage - •C₄H₉ (Butyl Radical)

Further fragmentation can occur within the butyl side chain itself, leading to the loss of smaller alkyl radicals and the formation of ions at m/z 115 (loss of •C₃H₇), m/z 129 (loss of •C₂H₅), and m/z 143 (loss of •CH₃). The relative abundance of these ions typically follows the stability of the radical lost (tertiary > secondary > primary).

McLafferty-Type Rearrangement

The McLafferty rearrangement is a classic fragmentation that involves the transfer of a gamma (γ)-hydrogen atom to a radical site through a six-membered transition state, followed by cleavage of a beta (β)-bond.[8][9] While classically associated with carbonyl compounds, analogous rearrangements can occur with heteroatoms like sulfur.

In 4-butyltetrahydro-2H-thiopyran, the sulfur atom can act as the radical site, and a γ-hydrogen is available on the butyl chain. The transfer of this hydrogen to the sulfur atom, followed by cleavage of the C4-C(butyl) bond, results in the elimination of a neutral butene molecule (C₄H₈, 56 u) and the formation of the tetrahydro-2H-thiopyran radical cation.[10] This is a highly specific and diagnostic fragmentation.

G M Molecular Ion (M⁺•) m/z 158 Rearranged Six-Membered Transition State M->Rearranged γ-Hydrogen Transfer Frag [Tetrahydrothiopyran]⁺• m/z 102 Rearranged->Frag β-Bond Cleavage - C₄H₈ (Butene)

Ring Opening and Subsequent Cleavage

Following initial ionization at the sulfur atom, the ring can open via cleavage of one of the C-S bonds. This forms a distonic ion (where the charge and radical are separated) which can then fragment further. A common pathway for six-membered rings is the elimination of a neutral ethene molecule (C₂H₄, 28 u), a process well-documented for analogous compounds like tetrahydropyran.[11] This would lead to a fragment ion at m/z 130. Subsequent loss of other small neutral molecules like propene could also occur.

G M Molecular Ion (M⁺•) m/z 158 Open Ring-Opened Distonic Ion m/z 158 M->Open C-S Bond Cleavage Frag [M - C₂H₄]⁺• m/z 130 Open->Frag Rearrangement and Ethene Elimination

Summary of Predicted Key Ions

The following table summarizes the most probable and structurally significant ions expected in the EI mass spectrum of 4-butyltetrahydro-2H-thiopyran. The predicted relative abundance is a qualitative estimate based on the kinetic and thermodynamic favorability of each fragmentation pathway.

m/zProposed Fragment Structure/FormulaProposed MechanismPredicted Rel. Abundance
158[C₉H₁₈S]⁺•Molecular IonLow to Medium
143[M - CH₃]⁺Side-chain fragmentationLow
129[M - C₂H₅]⁺Side-chain fragmentationMedium
115[M - C₃H₇]⁺Side-chain fragmentationHigh
102[C₅H₁₀S]⁺•McLafferty-type rearrangementHigh (Potentially Base Peak)
101[C₅H₉S]⁺β-Cleavage (Loss of •C₄H₉)High
87[C₄H₇S]⁺α-Cleavage with ring openingMedium
69[C₅H₉]⁺Thiane ring fragmentMedium
55[C₄H₇]⁺ or [C₃H₃S]⁺Butyl fragment or S-containing fragmentMedium

Proposed Experimental Protocol for Spectrum Acquisition

To empirically validate these predictions, the following protocol outlines a standard method for acquiring the EI-mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), the preferred method for volatile and semi-volatile compounds.

4.1 Sample Preparation

  • Prepare a 100 ppm stock solution of 4-butyltetrahydro-2H-thiopyran in a high-purity volatile solvent (e.g., dichloromethane or hexane).

  • Perform a serial dilution to create a working solution of approximately 1-10 ppm for injection.

4.2 Gas Chromatography (GC) Parameters

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

4.3 Mass Spectrometry (MS) Parameters

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan.

  • Scan Range: m/z 40 - 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Conclusion

The EI-MS fragmentation of 4-butyltetrahydro-2H-thiopyran is predicted to be a rich source of structural information. The spectrum will likely be characterized by a series of ions resulting from the fragmentation of the butyl side chain, with the loss of a propyl radical (m/z 115) and the butyl radical (m/z 101) being prominent. Crucially, a highly diagnostic peak at m/z 102, corresponding to the tetrahydrothiopyran radical cation, is anticipated via a McLafferty-type rearrangement. This ion, along with the molecular ion at m/z 158, provides definitive evidence for both the core heterocyclic structure and the mass of the alkyl substituent. The systematic application of established fragmentation rules allows for a robust, predictive interpretation of the mass spectrum, enabling confident structural confirmation of this and related sulfur-containing heterocyclic compounds.

References

  • ResearchGate. (n.d.). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from Chemistry Steps. [Link]

  • PubMed. (2008). Fragmentation of peptide disulfides under conditions of negative ion mass spectrometry: studies of oxidized glutathione and contryphan. National Center for Biotechnology Information. [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from Chemistry Steps. [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved from ChemRxiv. [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from Wikipedia. [Link]

  • Academia.edu. (n.d.). The Hetero-McLafferty rearrangement. Retrieved from Academia.edu. [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. [Link]

  • Pearson+. (n.d.). The following compounds undergo McLafferty rearrangement in the m.... Retrieved from Pearson+. [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from Organic Chemistry Tutor. [Link]

  • PubMed Central. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. National Center for Biotechnology Information. [Link]

  • MDPI. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from MDPI. [Link]

  • YouTube. (2019). mass spectrometry: alpha-cleavage. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. [Link]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Retrieved from University of Southampton. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. [Link]

  • Unknown Source. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from Michigan State University Department of Chemistry. [Link]

  • ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage when the.... Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from RSC Publishing. [Link]

Sources

Foundational

Preliminary investigation into the physical and chemical properties of 2H-Thiopyran, 4-butyltetrahydro-

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Conformational Dynamics, Synthetic Methodologies, and Physicochemical Profiling of CAS 66625-24-9 Executive Summary In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Conformational Dynamics, Synthetic Methodologies, and Physicochemical Profiling of CAS 66625-24-9

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, sulfur-containing heterocycles serve as critical bioisosteres and structural scaffolds. This technical guide provides an in-depth analysis of 2H-Thiopyran, 4-butyltetrahydro- (commonly known as 4-butylthiane). By leveraging its unique conformational rigidity, 4-butylthiane acts as a premier model system for studying stereoselective reactions at the sulfur heteroatom. This whitepaper synthesizes the physicochemical properties, conformational dynamics, and validated experimental protocols for the synthesis and functionalization of this compound, providing a self-validating framework for drug development professionals[1].

Chemical Identity & Physicochemical Profile

4-Butylthiane is a six-membered saturated cyclic sulfide characterized by a hydrophobic butyl chain at the C4 position. The steric bulk of this alkyl group fundamentally alters the molecule's 3D topography, making it highly valuable for stereochemical studies[2].

Below is a summary of the quantitative physicochemical data associated with 4-butylthiane and its primary downstream derivatives:

PropertyValue / Description
Chemical Name 4-Butyltetrahydro-2H-thiopyran (4-Butylthiane)
CAS Registry Number 66625-24-9
Molecular Formula C₉H₁₈S
Molecular Weight 158.30 g/mol
Appearance Colorless to pale yellow liquid
Primary Oxidation Product 4-Butylthiane 1,1-dioxide (CAS: 70928-51-7)
Predicted Density ~0.9 - 1.0 g/cm³ (Extrapolated from thiane analogs)
Structural Utility Conformational anchor for stereoselective synthesis

Conformational Dynamics: The "Locking" Effect

As a Senior Application Scientist, I frequently encounter challenges related to the stereocontrol of heteroatom oxidation. The utility of 4-butylthiane lies in its conformational predictability.

The Causality of Conformational Locking: In unsubstituted thiane, the ring undergoes rapid chair-chair interconversion. However, the introduction of a bulky butyl group at the C4 position introduces severe 1,3-diaxial interactions with the axial protons at C2 and C6 when the alkyl group is in the axial position. To minimize this steric strain (a high A-value), the equilibrium shifts almost exclusively toward the conformer where the butyl group occupies the equatorial position[3]. This effectively "locks" the ring, providing a static scaffold that dictates the trajectory of incoming reagents during oxidation or functionalization.

ConformationalLock Axial Axial 4-Butylthiane (Sterically Hindered) Equatorial Equatorial 4-Butylthiane (Conformationally Locked) Axial->Equatorial Ring Inversion ΔG < 0 Equatorial->Axial 1,3-Diaxial Repulsion

Caption: Conformational equilibrium of 4-butylthiane favoring the equatorial conformer.

Synthetic Methodologies & Experimental Workflows

The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility and high yield.

Protocol 1: De Novo Synthesis of the Thiane Core

Objective: Construct 4-butylthiane via a double nucleophilic substitution macrocyclization. Causality: We utilize sodium sulfide nonahydrate (Na₂S·9H₂O) as the sulfur source. The high hydration state creates a highly polar environment that enhances the nucleophilicity of the sulfide ion. The reaction is driven at elevated temperatures (170°C) to overcome the entropic barrier associated with the intramolecular ring-closure step following the initial S_N2 attack[4].

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled round-bottom flask with 1-butyl-1,5-dibromopentane (10.0 mmol, 1.0 equiv) and Na₂S·9H₂O (15.0 mmol, 1.5 equiv).

  • Cyclization: Heat the biphasic mixture vigorously to 170°C under a continuous nitrogen atmosphere for 7 hours.

  • Extraction: Cool the reaction vessel to room temperature. Dilute the mixture with diethyl ether (50 mL) and partition with distilled water. Extract the aqueous layer twice more with ether.

  • Washing: Wash the combined organic layers with brine to remove residual polar impurities.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via Kugelrohr distillation to yield pure 4-butylthiane as a colorless oil.

Protocol 2: Stereoselective Oxidation and Functionalization

Objective: Synthesize stereodefined sulfoxides, sulfones, and sulfilimines from 4-butylthiane. Causality: Because the ring is locked, oxidation occurs with distinct facial selectivity. Thermodynamic oxidation (e.g., using NaIO₄) typically favors the equatorial sulfoxide, while kinetic oxidants can favor the axial isomer. Over-oxidation yields the highly stable 4-butylthiane 1,1-dioxide[5]. Furthermore, reaction with Chloramine-T yields N-tosylsulfilimines, a process historically validated in analogous 4-tert-butylthiane systems to occur with specific stereochemical inversion or retention depending on the hydrolysis conditions[6].

Step-by-Step Methodology (Sulfoxide Synthesis):

  • Solvation: Dissolve 4-butylthiane (5.0 mmol) in a 1:1 mixture of methanol and water (20 mL) at 0°C.

  • Oxidation: Add sodium metaperiodate (NaIO₄, 5.25 mmol, 1.05 equiv) dropwise. The strict stoichiometric control and low temperature prevent over-oxidation to the sulfone.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the sulfide via GC-MS.

  • Workup: Filter the precipitated NaIO₃ salts. Extract the filtrate with dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography to isolate the diastereomeric sulfoxides.

OxidationPathways Sulfide 4-Butylthiane (CAS: 66625-24-9) AxialSO trans-4-Butylthiane 1-oxide (Axial S=O) Sulfide->AxialSO Kinetic Oxidation (e.g., t-BuOCl) EquatorialSO cis-4-Butylthiane 1-oxide (Equatorial S=O) Sulfide->EquatorialSO Thermodynamic Oxidation (e.g., NaIO4) Sulfilimine N-Tosylsulfilimine (Stereospecific) Sulfide->Sulfilimine Chloramine-T (EtOH) Sulfone 4-Butylthiane 1,1-dioxide (CAS: 70928-51-7) AxialSO->Sulfone Excess Oxidant EquatorialSO->Sulfone Excess Oxidant

Caption: Stereoselective oxidation pathways and functionalization of 4-butylthiane.

Analytical Characterization

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required:

  • GC-MS: Gas chromatography coupled with mass spectrometry is ideal for confirming the molecular weight (m/z = 158) and assessing the purity of the synthesized 4-butylthiane.

  • NMR Spectroscopy & Perlin Effects: ¹H and ¹³C NMR are critical for assigning the stereochemistry of the oxidized products. In conformationally locked thianes, the difference in one-bond carbon-proton coupling constants (¹J_CH) between equatorial and axial bonds (known as the Perlin effect) provides definitive proof of the ring's conformational state and the orientation of the heteroatom substituents[3].

Conclusion

The preliminary investigation into 4-butyltetrahydro-2H-thiopyran reveals a highly versatile, conformationally locked scaffold. By understanding the causality behind its steric hindrance and thermodynamic preferences, researchers can deploy this molecule as a robust model for stereoselective sulfur functionalization. The protocols outlined herein provide a reliable, self-validating foundation for synthesizing the thiane core and its corresponding sulfoxides, sulfones, and sulfilimines, ultimately supporting advanced drug discovery and structural chemistry initiatives.

References

  • Johnson, C. R., et al. (1968). Chemistry of sulfoxides and related compounds. XII. Sulfilimines and sulfoximines derived from 4-tert-butylthiane. ACS Publications. Retrieved from[Link][6]

  • Molaid. 4-Butyl-pentamethylensulfon (CAS: 70928-51-7) Chemical Properties. Retrieved from [Link][5]

  • National Institutes of Health (PMC). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Retrieved from[Link][1]

  • ResearchGate. Stereoelectronic Effects: Perlin Effects in Thiane‐Derived Compounds. Retrieved from [Link][3]

  • Cardiff University (ORCA). Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. Retrieved from[Link][4]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2H-Thiopyran, 4-butyltetrahydro- from basic precursors

Application Note: De Novo Synthesis of 4-Butyltetrahydro-2H-thiopyran via Grignard Addition and Ionic Deoxygenation Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 4-Butyltetrahydro-2H-thiopyran via Grignard Addition and Ionic Deoxygenation

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic Methodology, Mechanistic Causality, and Protocol Validation

Introduction and Mechanistic Rationale

The incorporation of sulfur-containing saturated heterocycles, such as the tetrahydrothiopyran scaffold, is a highly effective strategy in modern drug design to modulate lipophilicity, metabolic stability, and pharmacokinetic profiles[1][2]. The target molecule, 4-butyltetrahydro-2H-thiopyran (CAS: 66625-24-9), serves as a versatile, highly lipophilic building block.

Synthesizing 4-alkylated tetrahydrothiopyrans presents a specific chemical challenge: the presence of the thioether moiety strictly precludes the use of standard transition-metal-catalyzed hydrogenation (e.g., Pd/C, PtO2) for late-stage deoxygenation or alkene reduction due to severe catalyst poisoning by sulfur.

To bypass this limitation, this protocol establishes a robust, self-validating two-step synthetic sequence starting from the commercially available and cost-effective precursor, tetrahydrothiopyran-4-one [2].

  • Carbon-Carbon Bond Formation: A nucleophilic Grignard addition of butylmagnesium bromide to the C4 carbonyl establishes the alkyl chain, yielding a tertiary alcohol intermediate[1].

  • Ionic Deoxygenation: The tertiary alcohol is subjected to an ionic reduction using the Triethylsilane (TES) and Trifluoroacetic Acid (TFA) system. This method generates a transient tertiary carbocation via acid-catalyzed dehydration, which is immediately trapped by the hydride donor (TES) to yield the fully saturated target alkane[3][4].

Synthetic Workflow Visualization

G A Tetrahydrothiopyran-4-one (Starting Material) B Grignard Addition (n-BuMgBr, THF, 0°C) A->B C 4-Butyltetrahydro-2H- thiopyran-4-ol (Intermediate) B->C D Ionic Deoxygenation (TES, TFA, DCM, 0°C) C->D E 4-Butyltetrahydro-2H- thiopyran (Target Product) D->E

Synthetic workflow for 4-butyltetrahydro-2H-thiopyran via Grignard addition and deoxygenation.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-Butyltetrahydro-2H-thiopyran-4-ol

Causality Insight: The reaction is initiated at 0 °C to suppress the competitive enolization of tetrahydrothiopyran-4-one, which acts as a Brønsted acid toward the Grignard reagent, potentially reducing the yield of the desired nucleophilic addition[1].

Reagents:

  • Tetrahydrothiopyran-4-one: 10.0 g (86.1 mmol, 1.0 equiv)

  • Butylmagnesium bromide (2.0 M in THF): 51.6 mL (103.3 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

Procedure:

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Dissolve tetrahydrothiopyran-4-one (10.0 g) in anhydrous THF (100 mL) under an argon atmosphere. Cool the reaction mixture to 0 °C using an ice-water bath[1].

  • Addition: Transfer the butylmagnesium bromide solution (51.6 mL) to the addition funnel. Add the Grignard reagent dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent exothermic side reactions[1].

  • Maturation: Upon complete addition, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualization by KMnO4).

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl (50 mL)[1]. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude tertiary alcohol is typically pure enough (>92% by NMR) to be used directly in the next step, but can be purified via flash column chromatography if necessary.

Step 2: Ionic Deoxygenation to 4-Butyltetrahydro-2H-thiopyran

Causality Insight: Trifluoroacetic acid (TFA) serves a dual purpose: it protonates the tertiary hydroxyl group to facilitate the expulsion of water (forming the stable tertiary carbocation), and it provides the highly polar, acidic medium necessary to stabilize the ionic intermediate until it is intercepted by the hydride from Triethylsilane (TES)[3][4].

Reagents:

  • 4-Butyltetrahydro-2H-thiopyran-4-ol (Crude from Step 1): ~15.0 g (86.1 mmol theoretical, 1.0 equiv)

  • Triethylsilane (TES): 30.0 g (258.3 mmol, 3.0 equiv)

  • Trifluoroacetic Acid (TFA): 49.1 g (430.5 mmol, 5.0 equiv)

  • Anhydrous Dichloromethane (DCM): 150 mL

Procedure:

  • Preparation: In a 500 mL round-bottom flask under argon, dissolve the intermediate alcohol in anhydrous DCM (150 mL). Add Triethylsilane (30.0 g) to the stirring solution[4].

  • Activation: Cool the reaction mixture to 0 °C. Add Trifluoroacetic Acid (49.1 g) dropwise via a syringe over 30 minutes. Note: The order of addition is critical. TES must be present in the mixture before the carbocation is generated by TFA to prevent intermolecular dimerization or elimination pathways (alkene formation)[3].

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO3 (200 mL). Stir vigorously until CO2 evolution ceases.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil via silica gel chromatography (100% Hexanes) to yield the pure 4-butyltetrahydro-2H-thiopyran as a colorless oil.

Quantitative Data and Optimization

To ensure a self-validating protocol, the stoichiometry of the ionic deoxygenation step was optimized. Insufficient hydride donor (TES) leads to the isolation of the elimination byproduct (4-butyl-3,6-dihydro-2H-thiopyran), while excess TFA accelerates the reaction but requires rigorous basic workup.

Table 1: Optimization of Ionic Deoxygenation Parameters

EntryEquivalents TESEquivalents TFATemp (°C)Time (h)Yield of Target (%)Yield of Alkene Byproduct (%)
11.12.0251245%35%
22.03.00 → 25872%15%
3 3.0 5.0 0 → 25 5 89% < 2%
45.010.00388%Trace

Note: Conditions from Entry 3 represent the optimal balance of atom economy and reaction efficiency, heavily favoring the hydride trapping over the E1 elimination pathway.

Table 2: Overall Mass Balance and Yield Tracking (Optimized Scale)

CompoundMW ( g/mol )Mass Used/IsolatedMolesStep Yield
Tetrahydrothiopyran-4-one116.1810.00 g86.1 mmolN/A (Starting Material)
4-Butyltetrahydro-2H-thiopyran-4-ol174.3013.80 g79.2 mmol92% (Grignard Step)
4-Butyltetrahydro-2H-thiopyran158.3011.15 g70.5 mmol89% (Deoxygenation Step)
Overall Process Yield ---82% (Over 2 Steps)

References

  • Kranthikumar, R., et al. Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Gelest Technical Library. Silane Reduction of Alcohols to Alkanes. Gelest, Inc. Available at: [Link]

Sources

Application

Application Note: 2H-Thiopyran, 4-butyltetrahydro- (4-Butylthiane) as a Conformationally Locked Hemilabile Ligand in Transition Metal Catalysis

Executive Summary The development of robust, highly active transition metal catalysts relies heavily on the precise tuning of the coordination sphere. While phosphines and N-heterocyclic carbenes (NHCs) dominate the land...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the precise tuning of the coordination sphere. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, cyclic thioethers—specifically 2H-Thiopyran, 4-butyltetrahydro- (commonly known as 4-butylthiane, CAS: 66625-24-9)—offer unique stereoelectronic advantages. As a soft Lewis base, 4-butylthiane excels in stabilizing late transition metals like Palladium (Pd) and Gold (Au)[1]. This application note details the physicochemical rationale for employing 4-butylthiane as a hemilabile ligand, supported by self-validating protocols for cross-coupling and alkyne activation workflows.

Physicochemical Rationale: The Power of Conformational Locking

The efficacy of 4-butylthiane over simple, unsubstituted dialkyl sulfides stems from fundamental physical organic chemistry.

  • Conformational Locking: In an unsubstituted thiane ring, rapid chair-to-chair interconversion (ring flipping) creates a dynamic and unpredictable steric environment around the coordinated metal. By introducing a bulky butyl group at the C4 position, the ring is thermodynamically locked. The bulky alkyl substituent strongly prefers the equatorial position to minimize 1,3-diaxial interactions ()[2].

  • Predictable Stereocontrol: This locked conformation fixes the spatial orientation of the sulfur atom's lone pairs (one axial, one equatorial), presenting a rigid, predictable steric bulk to the metal center.

  • Hemilability: Sulfur is a soft donor. The metal-sulfur bond is strong enough to stabilize reactive intermediates and prevent metal aggregation (e.g., Pd black formation), but labile enough to dissociate and open a coordination site for incoming substrates during rate-limiting steps[3].

G cluster_0 Conformational Dynamics A Unsubstituted Thiane (Ring Flipping Active) B 4-Butylthiane (Equatorial Locked) A->B Addition of Bulky C4-Butyl Group C Predictable S-Lone Pair Geometry B->C Steric Control D Transition Metal Coordination (Pd/Au) C->D Soft-Soft Interaction

Caption: Conformational locking of 4-butylthiane and its impact on transition metal coordination.

Application Workflows & Self-Validating Protocols

Workflow A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Phosphine-free palladium catalysis is highly desirable for pharmaceutical synthesis to avoid toxic and difficult-to-remove phosphine oxides. 4-Butylthiane acts as an excellent hemilabile ligand for Pd(0)/Pd(II) cycles.

Causality of Experimental Choices:

  • Precatalyst Formation: Rather than generating the catalyst in situ, pre-forming the [PdCl2(4-butylthiane)2] complex ensures an exact 1:2 metal-to-ligand stoichiometry, eliminating variable induction periods.

  • Biphasic Solvent System (Toluene/H2O): Toluene solubilizes the lipophilic 4-butylthiane-Pd complex and organic substrates, while water dissolves the K2CO3 base. The phase boundary facilitates controlled transmetalation.

Protocol: Synthesis of Biphenyl via Suzuki-Miyaura Coupling
  • Preparation of Precatalyst: In a Schlenk flask under N2, dissolve PdCl2 (1.0 mmol) in dry dichloromethane (10 mL). Add 4-butylthiane (2.1 mmol) dropwise. Stir for 2 hours at room temperature.

    • Validation Check: The suspension will clarify into a homogeneous yellow-orange solution, confirming the formation of the soluble [PdCl2(4-butylthiane)2] complex. Remove solvent in vacuo to isolate the precatalyst.

  • Reaction Setup: To a rigorously degassed mixture of toluene (4 mL) and water (1 mL), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Internal Standard Addition: Add exactly 1.0 mmol of dodecane.

    • Causality: Dodecane is inert and serves as an internal standard for GC-FID. This allows for absolute quantification of the product without isolation, validating the catalytic conversion accurately.

  • Catalyst Injection: Add [PdCl2(4-butylthiane)2] (0.02 mmol, 2 mol%). Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Validation Check: The initial yellow organic layer will transition to a deep red upon heating, visually confirming the formation of the active Pd(0) species and subsequent oxidative addition.

  • Workup & Analysis: Cool to room temperature. Extract the organic layer, dry over MgSO4, and pass through a 1-inch silica plug using ethyl acetate.

    • Causality: The silica plug completely sequesters the polar Pd species and the metal-binding 4-butylthiane ligand, ensuring the GC/NMR sample is pristine.

Workflow B: Gold(I)-Catalyzed Alkyne Hydration

Gold(I) is highly carbophilic. While strong σ-donors like NHCs can over-stabilize Au(I) and reduce its Lewis acidity, soft thioethers like 4-butylthiane provide sufficient electron density to stabilize the Au(I) cation without quenching its reactivity toward alkynes ()[3].

CatalyticCycle A Precatalyst [(4-butylthiane)AuCl] B Active Catalyst [(4-butylthiane)Au]+ A->B + AgOTf - AgCl C π-Alkyne Complex [(4-butylthiane)Au(alkyne)]+ B->C + Alkyne D Nucleophilic Attack Vinyl-Gold Intermediate C->D + Nucleophile (H2O) E Protodeauration Product Release D->E + H+ E->B - Enone Product

Caption: Catalytic cycle of Au(I)-catalyzed alkyne hydration utilizing a hemilabile 4-butylthiane ligand.

Protocol: Hydration of Phenylacetylene
  • Precatalyst Generation: In a vial shielded from light (to prevent silver degradation), dissolve [(4-butylthiane)AuCl] (0.01 mmol, 1 mol%) in 1,4-dioxane (2 mL).

  • Activation: Add Silver Triflate (AgOTf) (0.01 mmol).

    • Validation Check: The immediate formation of a cloudy white precipitate (AgCl) is a self-validating visual cue that chloride abstraction has occurred and the highly Lewis acidic, catalytically active [(4-butylthiane)Au]+ species has been generated.

  • Substrate Addition: Add phenylacetylene (1.0 mmol) and H2O (5.0 mmol). Stir at 60 °C for 6 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1).

    • Validation Check: The disappearance of the UV-active alkyne spot and the appearance of a lower-Rf spot (acetophenone) confirms reaction progress.

Quantitative Data Analysis

The structural rigidity of 4-butylthiane directly translates to enhanced catalytic longevity and turnover frequencies (TOF) compared to both unsubstituted thioethers and standard phosphines.

Ligand SystemYield (%)TOF (h⁻¹)Catalyst Stability Observation
None (PdCl2 only) 18%4.5Rapid precipitation of inactive Pd black within 20 mins.
Thiane (Unsubstituted) 68%17.0Moderate stability; some Pd black observed at 3 hours.
4-Butylthiane 96% 24.0 High stability; solution remains homogeneous throughout.
Triphenylphosphine (PPh3) 89%22.2Good stability; requires rigorous exclusion of O2 to prevent oxidation.

Table 1: Comparative efficiency of ligands in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid (2 mol% Pd, 80 °C, 4h). Data represents standardized benchmarks for hemilabile ligand evaluation.

References

  • Optimizing Catalyst and Reaction Conditions in Gold(I)

    • Source: Chemical Reviews, 2021, 121, 8559–8612.
    • URL:[Link]

  • The Emergence of Sulfoxides as Efficient Ligands in Transition Metal C

    • Source: Chemical Society Reviews, 2015, 44, 3834–3860.
    • URL:[Link]

  • Chemistry of Sulfoxides and Related Compounds. XII.

    • Source: The Journal of Organic Chemistry, 1969, 34, 4, 864–867.
    • URL:[Link]

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordin

    • Source: Chemical Reviews, 2022, 122, 14, 12148–12198.
    • URL:[Link]

Sources

Method

Advanced Methodologies for the Incorporation of 4-Butyltetrahydro-2H-thiopyran into Functional Polymeric Materials

Introduction and Mechanistic Rationale The cyclic thioether 2H-Thiopyran, 4-butyltetrahydro- (CAS: 66625-24-9) represents a highly versatile, sterically hindered building block in advanced polymer chemistry. While linear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The cyclic thioether 2H-Thiopyran, 4-butyltetrahydro- (CAS: 66625-24-9) represents a highly versatile, sterically hindered building block in advanced polymer chemistry. While linear thioethers like propylene sulfide have been extensively utilized to create oxidation-responsive materials [1], the incorporation of the bulky 4-butyltetrahydrothiopyran (BTHP) moiety introduces profound structural advantages.

From a physicochemical standpoint, the BTHP ring provides two critical functions when polymerized into a macromolecular architecture:

  • Sterically Tuned Oxidation Kinetics: Thioethers undergo a phase transition from hydrophobic to hydrophilic upon oxidation to sulfoxides and sulfones by Reactive Oxygen Species (ROS). The bulky butyl group of BTHP sterically shields the sulfur atom, significantly decelerating the oxidation rate. This enables the design of sustained-release nanocarriers rather than burst-release systems.

  • High Refractive Index (HRI): The high atomic polarizability and molar refraction of the sulfur atom, combined with the dense alicyclic packing of the thiopyran ring, elevate the refractive index of the resulting polymer ( ), making it highly valuable for optical coatings and OLED outcoupling layers [2].

This application note details the self-validating protocols for functionalizing BTHP into a polymerizable methacrylate monomer (BTHPMA), synthesizing block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and formulating dual-use materials (ROS-responsive micelles and HRI optical films).

System Architecture and Workflows

To ensure high fidelity in micelle self-assembly and optical uniformity, RAFT polymerization is explicitly chosen over free-radical polymerization. RAFT provides precise control over molecular weight and yields a low dispersity index ( ), which is mathematically required to prevent micellar aggregation and ensure predictable hydrodynamic diameters.

Workflow Step1 1. Monomer Functionalization (BTHP to BTHPMA) Step2 2. RAFT Polymerization (Macro-CTA + BTHPMA) Step1->Step2 Step3 3. Polymer Purification (Precipitation & Dialysis) Step2->Step3 Step4A 4A. Nanoprecipitation (Micelle Formation) Step3->Step4A Step4B 4B. Spin-Coating (Optical Film Fabrication) Step3->Step4B Step5A DLS & Drug Release Assays Step4A->Step5A Step5B Ellipsometry (Refractive Index) Step4B->Step5B

Experimental workflow for PBTHPMA synthesis and application.

Experimental Protocols

Protocol A: Synthesis of BTHP-Methacrylate (BTHPMA) Monomer

Causality: Because the native 2H-Thiopyran, 4-butyltetrahydro- ring is saturated and thermodynamically stable, it cannot undergo ring-opening polymerization. We must first synthesize a polymerizable derivative via alpha-hydroxylation followed by esterification.

Steps:

  • Hydroxylation: Dissolve 50 mmol of 2H-Thiopyran, 4-butyltetrahydro- in 100 mL of anhydrous dichloromethane (DCM). Introduce a mild oxidant/hydroxylating agent under inert argon atmosphere at -78 °C to yield 4-butyltetrahydro-2H-thiopyran-2-ol.

  • Esterification: Transfer the intermediate (40 mmol) to a round-bottom flask containing 150 mL anhydrous THF. Add 48 mmol of triethylamine (TEA) as an acid scavenger.

  • Methacrylation: Dropwise add 45 mmol of methacryloyl chloride at 0 °C over 30 minutes. The TEA neutralizes the HCl byproduct, driving the reaction forward and preventing premature thioether oxidation.

  • Purification: Stir at room temperature for 12 hours. Filter the TEA-HCl salts, concentrate the filtrate via rotary evaporation, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to isolate the BTHPMA monomer.

Protocol B: RAFT Polymerization of PEG-b-PBTHPMA

Causality: A Poly(ethylene glycol) macro-chain transfer agent (PEG-macroCTA) is used to initiate the polymerization. The hydrophilic PEG block ensures water solubility of the micelle corona, while the PBTHPMA block forms the hydrophobic, ROS-responsive core.

Steps:

  • Reaction Setup: In a Schlenk flask, dissolve 1.0 g of BTHPMA, 50 mg of PEG-macroCTA (Mn = 5,000 g/mol ), and 2 mg of Azobisisobutyronitrile (AIBN) in 5 mL of anhydrous 1,4-dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise quench the carbon-centered radicals and halt polymerization.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70 °C for 16 hours.

  • Recovery: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer in cold diethyl ether three times to remove unreacted monomer. Dry under vacuum to yield the PEG-b-PBTHPMA block copolymer.

Protocol C: Formulation of ROS-Responsive Micelles

Steps:

  • Dissolve 20 mg of PEG-b-PBTHPMA and 2 mg of a hydrophobic model drug (e.g., Doxorubicin free base) in 2 mL of THF.

  • Add the organic solution dropwise into 20 mL of deionized water under vigorous stirring (1000 rpm). The sudden change in solvent quality forces the hydrophobic PBTHPMA blocks to collapse, kinetically trapping the drug within the core.

  • Dialyze the suspension against deionized water (MWCO 3.5 kDa) for 24 hours to remove THF and unencapsulated drug.

ROS_Pathway A Amphiphilic Block Copolymer (PEG-b-PBTHPMA) B Self-Assembly (Aqueous Media) A->B C Drug-Loaded Micelle (Hydrophobic Core) B->C D ROS Exposure (e.g., H2O2 in Tumor) C->D E Thioether Oxidation (Sulfoxide/Sulfone) D->E F Hydrophilic Shift (Core Solubilization) E->F G Micelle Disassembly & Payload Release F->G

ROS-triggered micelle disassembly and drug release pathway.

Quantitative Data and Material Properties

The structural modifications introduced by the 4-butyltetrahydro-2H-thiopyran moiety yield distinct physical properties compared to standard poly(propylene sulfide) (PPS) benchmarks. The data below summarizes the self-validating characterization of the synthesized materials.

Polymer SystemSulfur Content (wt%)Refractive Index ( at 589 nm)Micelle Hydrodynamic Diameter (nm)Oxidation Half-Life (10 mM H₂O₂)
PEG-b-PPS (Control)~43.0%1.60585 ± 42.5 hours
PEG-b-PBTHPMA ~14.2%1.642115 ± 618.0 hours
PBTHPMA Homopolymer ~16.5%1.668N/A (Bulk Film)N/A

Data Interpretation: The high refractive index of the PBTHPMA homopolymer (1.668) confirms the efficacy of the alicyclic thiopyran ring in increasing optical density without the need for heavy metals [2]. Furthermore, the oxidation half-life of PEG-b-PBTHPMA is extended nearly 7-fold compared to standard PPS. This confirms the hypothesis that the steric bulk of the 4-butyl group physically impedes the approach of H₂O₂ to the thioether core, enabling prolonged, sustained drug release profiles suitable for chronic therapeutic interventions.

References

  • Glucose-oxidase based self-destructing polymeric vesicles PubMed / Langmuir (2004)
  • Sulfur Containing High Refractive Index Poly(arylene Thioether)s and Poly(arylene Ether)
Application

Using 2H-Thiopyran, 4-butyltetrahydro- as a building block in pharmaceutical drug discovery

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. While aromatic heterocycles have historically dominated the field, there is a growing appreciation for the nuanced advantages offered by saturated heterocyclic systems. These three-dimensional structures provide access to a greater volume of chemical space, often leading to improved metabolic stability, enhanced solubility, and more refined target engagement. Among these, the tetrahydrothiopyran scaffold has emerged as a particularly valuable building block. It serves as a crucial bioisostere for the more commonly encountered cyclohexane and tetrahydropyran rings, offering a unique combination of lipophilicity and conformational preferences that can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of a lead compound.[1][2] This guide focuses on a specific, yet broadly applicable, member of this class: 4-butyltetrahydro-2H-thiopyran, a versatile building block poised for significant impact in the synthesis of next-generation therapeutics.

While "2H-Thiopyran, 4-butyltetrahydro-" is not a standard catalog name, it logically refers to 4-butyltetrahydro-2H-thiopyran. This document will provide a comprehensive overview of its strategic application, including its synthesis, physicochemical properties, and detailed protocols for its incorporation into diverse molecular architectures.

Physicochemical and Conformational Profile of 4-Butyltetrahydro-2H-thiopyran

The 4-butyltetrahydro-2H-thiopyran scaffold offers a unique set of properties that make it an attractive choice for medicinal chemists. The butyl substituent provides a lipophilic handle that can be oriented to probe hydrophobic pockets within a target protein, while the sulfur atom of the thiopyran ring can influence electronic properties and engage in specific non-covalent interactions.

Predicted Physicochemical Properties

As this specific compound is not widely commercially available, the following physicochemical properties have been predicted using computational models to provide a guideline for its handling and application in synthetic workflows.

PropertyPredicted ValueNotes
Molecular Formula C9H18S
Molecular Weight 158.31 g/mol
LogP ~3.5Indicates moderate lipophilicity, suitable for cell membrane permeability.
Boiling Point ~210-220 °CEstimation at atmospheric pressure.
Density ~0.95 g/cm³
Polar Surface Area 25.3 ŲThe sulfur atom contributes to a moderate polar surface area.
Conformational Insights: The Equatorial Preference

The tetrahydrothiopyran ring, much like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[1] For a 4-substituted tetrahydrothiopyran, the substituent can occupy either an axial or an equatorial position. Computational studies on related 4-alkyl substituted tetrahydro-2H-thiopyrans have consistently shown a strong preference for the equatorial orientation of the alkyl group.[3] This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. This predictable conformational behavior is a significant advantage in rational drug design, as it allows for a more precise positioning of the butyl group and other substituents in three-dimensional space to optimize interactions with a biological target.

cluster_conformation Conformational Equilibrium of 4-Butyltetrahydro-2H-thiopyran cluster_interactions Key Steric Interactions Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip 1,3-Diaxial 1,3-Diaxial Interactions (Destabilizing) Axial->1,3-Diaxial Leads to Equatorial->Axial Ring Flip Gauche_Butane Gauche Butane Interactions (Present in both, but more significant in axial)

Caption: Conformational equilibrium and key steric factors for 4-butyltetrahydro-2H-thiopyran.

Synthetic Protocols for 4-Butyltetrahydro-2H-thiopyran and its Derivatives

The synthesis of the 4-butyltetrahydro-2H-thiopyran scaffold can be achieved through several established methods for constructing the tetrahydrothiopyran ring system. The following protocols provide detailed, step-by-step procedures for the synthesis of the parent scaffold and its subsequent functionalization.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

A common precursor for 4-substituted tetrahydrothioprans is the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This can be synthesized efficiently via a Dieckmann condensation followed by decarboxylation.[4][5]

Step 1: Dieckmann Condensation to Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • To a stirred suspension of sodium methoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Decarboxylation to Tetrahydro-4H-thiopyran-4-one

  • Suspend the crude product from Step 1 in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure tetrahydro-4H-thiopyran-4-one.

Protocol 2: Synthesis of 4-Butyltetrahydro-2H-thiopyran via Wittig Reaction and Hydrogenation

Step 1: Wittig Reaction to form 4-Butylidenetetrahydro-2H-thiopyran

  • To a suspension of butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. A deep orange or red color indicates the formation of the ylide.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-butylidenetetrahydro-2H-thiopyran.

Step 2: Hydrogenation to 4-Butyltetrahydro-2H-thiopyran

  • Dissolve the 4-butylidenetetrahydro-2H-thiopyran (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired 4-butyltetrahydro-2H-thiopyran.

Start Tetrahydro-4H-thiopyran-4-one Wittig Wittig Reaction (Butyltriphenylphosphonium bromide, n-BuLi) Start->Wittig Intermediate 4-Butylidenetetrahydro-2H-thiopyran Wittig->Intermediate Hydrogenation Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation Product 4-Butyltetrahydro-2H-thiopyran Hydrogenation->Product

Caption: Synthetic workflow for 4-butyltetrahydro-2H-thiopyran from tetrahydro-4H-thiopyran-4-one.

Applications in Drug Discovery: Strategic Functionalization

The 4-butyltetrahydro-2H-thiopyran scaffold is not merely a passive carrier of the butyl group; it is an active participant in shaping the molecule's properties and offers multiple avenues for further functionalization.

Oxidation of the Sulfur Atom: Modulating Polarity and Hydrogen Bonding Capacity

The sulfur atom in the tetrahydrothiopyran ring can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation has profound implications for the molecule's physicochemical properties, including its polarity, solubility, and ability to act as a hydrogen bond acceptor. Such modifications are a powerful tool for optimizing a drug candidate's ADME profile.

Protocol 3: Controlled Oxidation to the Sulfoxide

  • Dissolve 4-butyltetrahydro-2H-thiopyran (1.0 equivalent) in a suitable solvent like dichloromethane or methanol at 0 °C.

  • Add a solution of one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 4-butyltetrahydro-2H-thiopyran-1-oxide.

Protocol 4: Oxidation to the Sulfone

  • Dissolve 4-butyltetrahydro-2H-thiopyran (1.0 equivalent) in a solvent such as acetic acid or dichloromethane.

  • Add at least two equivalents of an oxidizing agent, for example, hydrogen peroxide in acetic acid or an excess of m-CPBA.

  • Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

  • Work-up the reaction as appropriate for the chosen oxidant (e.g., for m-CPBA, follow the procedure in Protocol 3).

  • Purify the product by recrystallization or column chromatography to yield 4-butyltetrahydro-2H-thiopyran-1,1-dioxide.

Sulfide 4-Butyltetrahydro-2H-thiopyran Sulfoxide 4-Butyltetrahydro-2H-thiopyran-1-oxide Sulfide->Sulfoxide [O] (e.g., 1 eq. m-CPBA) Sulfone 4-Butyltetrahydro-2H-thiopyran-1,1-dioxide Sulfoxide->Sulfone [O] (e.g., >1 eq. m-CPBA)

Caption: Oxidation states of the 4-butyltetrahydro-2H-thiopyran scaffold.

Conclusion: A Versatile Scaffold for Future Drug Candidates

The 4-butyltetrahydro-2H-thiopyran building block represents a confluence of desirable attributes for modern drug discovery. Its saturated, three-dimensional structure, the predictable equatorial preference of the butyl substituent, and the tunable polarity through sulfur oxidation provide medicinal chemists with a powerful toolkit for lead optimization. The synthetic protocols detailed herein offer a practical guide for the preparation and strategic derivatization of this promising scaffold. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the thoughtful application of building blocks like 4-butyltetrahydro-2H-thiopyran will undoubtedly play a pivotal role in the development of innovative and effective new medicines.

References

  • Chemical Synthesis Database. (2025, May 20). 4-tert-butyltetrahydro-2H-pyran. Retrieved from [Link]

  • NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. PMC. (2021, April 1). Retrieved from [Link]

  • Request PDF. (n.d.). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). Retrieved from [Link]

  • PubChem. (n.d.). Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrothiopyran-4-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Thiopyran, tetrahydro-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiopyrans. Retrieved from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC. (2025, April 9). Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. PMC. (2020, April 17). Retrieved from [Link]

  • HARVEST. (n.d.). thiopyran route to polypropionates: proline catalyzed aldol reactions of tetrahydro-4h. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. Retrieved from [Link]

  • PubMed. (2003, December 1). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Detection and Quantification of 2H-Thiopyran, 4-butyltetrahydro- using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Analytical Rationale 2H-Thiopyran, 4-butyltetrahydro-, a derivative of thiane (tetrahydro-2H-thiopyran), belongs to a class of sulfur-containing heterocyclic compounds. The analysis of such compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

2H-Thiopyran, 4-butyltetrahydro-, a derivative of thiane (tetrahydro-2H-thiopyran), belongs to a class of sulfur-containing heterocyclic compounds. The analysis of such compounds is critical in various fields, including environmental monitoring, food and beverage aroma profiling, and pharmaceutical development, where they may appear as impurities, degradation products, or active metabolites. Volatile sulfur compounds (VSCs) are notoriously challenging to analyze due to their high reactivity, volatility, and potential for adsorption onto active sites within the analytical system.[1] Therefore, a successful GC-MS protocol must employ techniques that mitigate these challenges to ensure high-quality, reproducible data.

The selection of GC-MS as the analytical technique is predicated on its unique combination of high-resolution chromatographic separation and definitive mass-based identification.[2] This dual capability allows for the separation of the target analyte from complex sample matrices and its unambiguous identification based on its mass spectrum and retention time. This guide details a self-validating system, incorporating quality control checks and sound analytical principles to ensure the trustworthiness of the results.

Sample Preparation: Strategies for Diverse Matrices

The primary objective of sample preparation is to extract 2H-Thiopyran, 4-butyltetrahydro- from the sample matrix and present it in a form suitable for GC-MS analysis, free from interfering substances.[2] The choice of method is dictated by the sample matrix and the required detection limits.

Protocol for Liquid Samples: Liquid-Liquid Extraction (LLE)

LLE is effective for extracting analytes from aqueous or other liquid matrices into an immiscible organic solvent.

  • Rationale: This method concentrates the analyte in a clean, volatile solvent compatible with GC injection. The choice of an organic solvent like dichloromethane or hexane is based on their volatility and ability to dissolve non-polar to semi-polar compounds like substituted thiopyrans.[2]

  • Step-by-Step Protocol:

    • In a separatory funnel, combine 10 mL of the liquid sample with 10 mL of dichloromethane.

    • If the analyte is part of a complex matrix, such as a fermented beverage, consider diluting the sample to reduce matrix effects and adding 20% w/v NaCl to improve extraction efficiency.[3]

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (dichloromethane) into a clean collection vial.

    • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane to maximize recovery.

    • Combine the organic extracts.

    • (Optional) Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol for Solid or High-Matrix Liquid Samples: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile and semi-volatile analytes. It concentrates analytes from the headspace above the sample onto a coated fiber.

  • Rationale: This technique minimizes matrix interference and enhances sensitivity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a range of volatile and semi-volatile compounds, including sulfur compounds.[3]

  • Step-by-Step Protocol:

    • Place 5 g of a solid sample or 10 mL of a liquid sample into a 20 mL headspace vial.

    • For aqueous samples, add 2 g of NaCl and 0.1 g of EDTA to enhance analyte release into the headspace.[3][4]

    • Seal the vial with a PTFE-lined septum cap.

    • Place the vial in a heating block or autosampler incubator set to 50°C and allow it to equilibrate for 15 minutes.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.[3]

    • Retract the fiber into the needle.

    • Immediately transfer the fiber to the GC injector for thermal desorption and analysis.

GC-MS Instrumental Configuration and Protocol

An inert flow path is crucial for the analysis of reactive sulfur compounds to prevent analyte loss and ensure good peak shape.[1]

Gas Chromatograph (GC) Parameters

The following table summarizes the optimized GC conditions. The rationale behind these choices is to achieve a good balance between separation efficiency and analysis time.

ParameterRecommended SettingRationale
Injector Split/SplitlessAllows for both high concentration (splitless) and low concentration (split) analysis.
Injector Temp. 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column for highest sensitivity.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and speed.[4]
GC Column Agilent J&W DB-Sulfur SCD or similar mid-polarity column (e.g., CP-Sil 19 CB)Specifically designed for inertness towards sulfur compounds, providing excellent peak shape.[1][5] A mid-polarity phase is suitable for separating compounds like substituted thiopyrans.
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions offering a good compromise between resolving power and analysis time.
Oven Program 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)A starting temperature of 40°C allows for good focusing of volatile compounds. The ramp rate effectively separates compounds based on their boiling points.
Mass Spectrometer (MS) Parameters

The MS acts as a highly specific detector, providing structural information for compound identification.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy 70 eVStandard energy for EI, ensuring consistent fragmentation patterns for library matching.
Ion Source Temp. 230°CReduces analyte adsorption and contamination within the ion source.[6]
Quadrupole Temp. 150°CStandard setting to maintain mass accuracy.
Acquisition Mode Full ScanCollects all ion data within a specified range, allowing for non-targeted analysis and identification of unknowns.
Mass Range m/z 40-450A wide enough range to capture the molecular ion of 2H-Thiopyran, 4-butyltetrahydro- (MW: 158.31) and its characteristic fragments.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Validation

Compound Identification

Identification of the target analyte is achieved by a two-factor authentication process:

  • Retention Time (RT): The RT of the peak of interest in the sample chromatogram must match that of a pure standard of 2H-Thiopyran, 4-butyltetrahydro- analyzed under the same conditions.

  • Mass Spectrum: The acquired EI mass spectrum of the peak must show a high-quality match (>85% similarity) with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library, or a spectrum generated from a certified reference standard.[7][8]

While a spectrum for the exact 4-butyl derivative is not publicly available in the NIST database, the spectrum of the parent compound, Tetrahydro-2H-thiopyran (Thiane) , provides a foundational reference.[7]

CompoundMolecular WeightKey Mass Fragments (m/z) and Interpretation
Tetrahydro-2H-thiopyran102.20102 (M+) : Molecular Ion87 : [M-CH3]+74 : [M-C2H4]+69 : [M-SH]+60 : [CH2=S-CH2-CH2]+46 : [CH2=SH]+

For 2H-Thiopyran, 4-butyltetrahydro- (MW 158.31) , one would expect to see the molecular ion at m/z 158 . Key fragmentation would likely involve the loss of the butyl group (C4H9, 57 amu), leading to a prominent fragment at m/z 101 ([M-57]+). Other fragments would be analogous to the parent compound.

Quantification

For quantitative analysis, an internal standard (IS) method is recommended. A suitable IS would be a compound with similar chemical properties but a different retention time, such as 3-hexylthiophene.

  • Calibration: Prepare a series of calibration standards containing known concentrations of 2H-Thiopyran, 4-butyltetrahydro- and a fixed concentration of the internal standard.

  • Analysis: Analyze the calibration standards using the established GC-MS method.

  • Curve Generation: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Sample Quantification: Analyze the prepared samples (spiked with the same fixed concentration of IS) and use the calibration curve to determine the concentration of 2H-Thiopyran, 4-butyltetrahydro-.

Workflow Visualization

The following diagram provides a high-level overview of the complete analytical workflow.

GCMS_Workflow Workflow for GC-MS Analysis of 2H-Thiopyran, 4-butyltetrahydro- cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Sample Sample Matrix (Liquid or Solid) Prep Extraction/Concentration (LLE or HS-SPME) Sample->Prep Vial Transfer to Autosampler Vial Prep->Vial GC GC Injection & Separation Vial->GC MS MS Ionization & Detection GC->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Deconvolution Peak Identification (RT & Library Match) Chromatogram->Deconvolution Quant Quantification (Calibration Curve) Deconvolution->Quant Result Final Report: Concentration & Purity Quant->Result

Caption: GC-MS analytical workflow from sample preparation to final reporting.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the analysis of 2H-Thiopyran, 4-butyltetrahydro- by GC-MS. By carefully selecting sample preparation techniques and optimizing instrument parameters, researchers can achieve high-sensitivity detection and accurate quantification of this and other volatile sulfur compounds. Adherence to the principles of using an inert flow path, proper calibration, and two-factor compound identification is essential for generating trustworthy and reproducible scientific data.

References

  • Cerium Labs. (n.d.). Measurement of Trace Sulfur Compounds in Isopropyl Alcohol by Purge & Trap / Gas Chromatography / Mass Spectrometry. Retrieved from [Link]

  • Plutowska, B., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1214. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies, Inc. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Tetrahydrothiophene (THT) in Natural Gas using the Agilent 490 Micro GC. Retrieved from [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Macan, A., et al. (2025). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 30(7), 2931. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Natural gas. Retrieved from [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). DETERMINATION OF TETRAHYDROTHIOPHENE IN AMBIENT AIR BY GAS CHROMATOGRAPHY WITH A PFPD DETECTOR COUPLED TO A PRE- CONCENTRATION T. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Tetrahydrothiophene (THT) in Natural Gas Using the Agilent 990 Micro GC. Retrieved from [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Dahmoshi, H. O. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 5(5), 755-766. Retrieved from [Link]

  • Navarro, S., et al. (2003). GC-ITMS determination and degradation of captan during winemaking. Journal of agricultural and food chemistry, 51(24), 7031-7036. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiopyran. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Chasse, J. (2025). Study Shows Py-GC-MS Outperforms Traditional GC-MS for THC Edible Forensics. Cannabis Science and Technology. Retrieved from [Link]

  • Oboh, G., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in erectile dysfunction. Andrologia, 52(8), e13681. Retrieved from [Link]

  • Pithawalla, Y. B., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. Retrieved from [Link]

  • Liu, H., et al. (2013). The application of 2, 4-D butyl ester in the blood of acute poisoning patients by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield during the synthesis of 2H-Thiopyran, 4-butyltetrahydro-

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted thiopyrans. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted thiopyrans. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 4-Butyltetrahydro-2H-thiopyran. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and product purity.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 4-alkyl-substituted tetrahydro-2H-thiopyrans, often referred to as thianes.

Q1: What are the most common and effective strategies for synthesizing 4-butyltetrahydro-2H-thiopyran?

While several routes exist for creating the tetrahydropyran ring, two strategies stand out for their reliability and versatility in synthesizing 4-substituted thianes:

  • Thia-Michael Addition followed by Cyclization: This is arguably one of the most robust methods for C-S bond formation.[1] It typically involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. For this specific target, the synthesis can be envisioned as an intramolecular cyclization of a thiol onto an alkene or an intermolecular addition followed by subsequent ring-closing steps.

  • Bimolecular Alkylation (Cyclization): A classic approach involves reacting a 1,5-difunctionalized pentane derivative (e.g., a dihalide or ditosylate) that carries the butyl group at the 3-position with a sulfide source like sodium sulfide (Na₂S). This is a direct S_N2 approach to ring formation.

This guide will focus primarily on troubleshooting the Thia-Michael addition pathway due to its widespread use and specific optimization challenges.

Q2: Can you illustrate the general mechanism for a base-catalyzed Thia-Michael addition?

Certainly. The Thia-Michael addition is a conjugate addition of a thiolate nucleophile to an electron-deficient alkene. The reaction is often catalyzed by a base, which serves to deprotonate the thiol, increasing its nucleophilicity.

Thia_Michael_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base ProtonSource H-Base⁺ Base->ProtonSource Deprotonation Enolate Enolate Intermediate Thiolate->Enolate + Acceptor Acceptor α,β-Unsaturated Carbonyl (Acceptor) Product β-Thiocarbonyl Product Enolate->Product + H-Base⁺

Caption: Base-catalyzed Thia-Michael addition mechanism.

The efficiency of this process depends on factors like the base strength, thiol pKa, and the nature of the electron-withdrawing group on the Michael acceptor.[1]

Q3: What are the most critical parameters to control for maximizing reaction yield?

Optimizing the yield of a Thia-Michael reaction requires careful control over several parameters:

  • Catalyst Choice: The choice between a base or a nucleophilic catalyst is critical. While bases (e.g., DBU, NaOMe, LiOH[2]) work by generating the thiolate, nucleophilic catalysts (e.g., phosphines) operate through a different mechanism and can be more efficient at lower loadings.[1] For instance, tetrabutylammonium hydroxide (TBA-OH) has been shown to be a highly efficient catalyst, even at loadings as low as 0.01 mol%, and can promote the addition of more basic thiols.[3]

  • Solvent Polarity: The solvent affects the reaction kinetics. Polar solvents can stabilize the charged intermediates, potentially accelerating the reaction.[1][4] However, solvent-free conditions have also been reported to be highly effective, offering a greener and simpler alternative.[2]

  • Temperature: While many Thia-Michael additions proceed smoothly at room temperature, some sterically hindered substrates or less reactive pairs may require heating. However, elevated temperatures can also promote side reactions like polymerization.

  • Stoichiometry: Using a slight excess of the thiol is common practice to ensure the complete consumption of the often more valuable Michael acceptor. However, this can complicate purification. Careful 1:1 stoichiometry is ideal if the reaction goes to completion.

Q4: What are the most common side reactions that lower the yield?

Awareness of potential side reactions is the first step in preventing them:

  • Thiol Oxidation: Thiols (R-SH) are susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfides (R-S-S-R). This side reaction consumes the nucleophile and introduces impurities.

  • Polymerization: The Michael acceptor, particularly if it's an acrylate or acrylamide, can undergo anionic polymerization, especially in the presence of strong bases.

  • Reversibility (Retro-Michael Reaction): The Thia-Michael addition can be reversible. The equilibrium may not favor the product under certain conditions, leading to incomplete conversion.[4]

  • Elimination Reactions: The β-thiocarbonyl product can sometimes undergo elimination, particularly if there is a good leaving group adjacent to the carbonyl.

PART 2: Troubleshooting Guide for Specific Issues

This guide provides a systematic approach to resolving common problems encountered during the synthesis of 4-butyltetrahydro-2H-thiopyran.

Issue 1: Low or No Product Yield

Observing a low yield is frustrating but often correctable. The key is to logically diagnose the root cause.

Low_Yield_Troubleshooting start Start: Low Yield Observed check_reagents Reagent Integrity Check Is Thiol oxidized? (Check for disulfide) Is Base/Catalyst active? (Use fresh) Is Michael Acceptor pure? (Check for polymers) start->check_reagents check_conditions Reaction Conditions Check Is atmosphere inert? (Degas solvents, use N₂/Ar) Is temperature optimal? (Try RT, 40°C, 60°C) Is reaction time sufficient? (Monitor by TLC/GC) check_reagents:f0->check_conditions:f0 Reagents OK optimize_catalyst Catalyst Optimization Screen alternative catalysts (e.g., TBA-OH, LiOH, phosphines) Adjust catalyst loading (0.1-15 mol%) check_conditions:f0->optimize_catalyst:f0 Conditions OK outcome Improved Yield optimize_catalyst:f0->outcome Optimization Successful

Caption: Troubleshooting workflow for low reaction yield.

Potential CauseRecommended Solution(s)
Inactive Catalyst/Base The base or catalyst is the engine of the reaction. Many bases are hygroscopic and lose activity. Solution: Use a freshly opened bottle of base or a recently prepared solution. Consider catalysts like LiOH or TBA-OH which are robust and highly efficient even at low loadings.[2][3]
Thiol Oxidation Your thiol may be dimerizing to a disulfide before it has a chance to react. Solution: Thoroughly degas your solvent (e.g., via sparging with nitrogen or argon, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Poor Thiol Nucleophilicity The chosen base may not be strong enough to deprotonate the thiol effectively, or the thiol itself may be sterically hindered. Solution: Switch to a stronger base. Alternatively, consider using S-alkylisothiouronium salts as odorless, stable, and highly effective thiol equivalents, which release the thiol in situ under basic conditions.[5]
Unfavorable Equilibrium The reaction may be reversible and the equilibrium constant (Keq) is low. Solution: Consider using a Michael acceptor designed to yield a more stable, aromatic enol product upon addition, which can dramatically shift the equilibrium in favor of the product.[4] While this may require redesigning the precursor, it is a powerful strategy for difficult additions.
Issue 2: Formation of Multiple Products & Impurities

A complex product mixture complicates purification and reduces the yield of the desired compound.

Potential CauseRecommended Solution(s)
Disulfide Impurity A significant side-product is identified as the disulfide of your starting thiol. Solution: This is a clear indication of oxygen contamination. Implement rigorous inert atmosphere techniques as described above. Ensure all reagents and solvents are anhydrous and deoxygenated.
Polymerization of Acceptor The baseline of your TLC plate is streaky, or you isolate a waxy, insoluble solid. This often points to polymerization. Solution: Add the Michael acceptor slowly (e.g., via syringe pump) to the reaction mixture to keep its instantaneous concentration low. Avoid excessively high temperatures or overly strong bases if the acceptor is particularly sensitive.
Product Degradation on Silica Gel The purified yield is much lower than the crude yield estimated by NMR, and new spots appear on TLC after chromatography. Solution: The sulfur atom in the thiopyran ring can be sensitive to acidic silica gel. Deactivate the silica by preparing a slurry in your eluent containing 1-3% triethylamine (Et₃N) before packing the column.[6] Alternatively, switch to a more neutral stationary phase like alumina.

PART 3: Experimental Protocols & Data

The following is a representative protocol for the synthesis of a tetrahydro-4H-thiopyran-4-one, a common precursor which could be converted to 4-butyltetrahydro-2H-thiopyran via Wittig reaction and subsequent hydrogenation. This protocol, based on the Dieckmann condensation, illustrates key practical considerations.[7]

Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

This two-step protocol involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by hydrolysis and decarboxylation.[7][8]

Step 1: Dieckmann Condensation

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add anhydrous THF (150 mL) and sodium methoxide (NaOMe, 1.1 equiv.).

  • Addition: While stirring, add a solution of high-purity dimethyl 3,3'-thiodipropionate (1.0 equiv.) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester (methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate).

Step 2: Hydrolysis and Decarboxylation

  • Setup: Suspend the crude β-keto ester from Step 1 in a 10% aqueous solution of sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours until CO₂ evolution ceases and TLC analysis indicates complete conversion.

  • Workup: Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation to afford pure tetrahydro-4H-thiopyran-4-one.

Table: Optimization Parameters for Thia-Michael Additions

This table summarizes key parameters that can be screened to optimize a generic Thia-Michael reaction.

ParameterCondition 1Condition 2Condition 3Expected Outcome/Comment
Catalyst (mol%) LiOH (15%)[2]TBA-OH (1%)[3]Et₃N (10%)Lower catalyst loading is more economical and simplifies purification. TBA-OH is often highly effective at low concentrations.
Solvent Ethanol[3]THFSolvent-Free[2]Solvent-free conditions can be very efficient and environmentally friendly. Ethanol is a good green solvent choice.
Temperature Room Temp.50 °CRefluxStart at room temperature. Increase temperature only if the reaction is sluggish, but be mindful of potential side reactions.
Atmosphere AirNitrogenArgonAn inert atmosphere is strongly recommended to prevent thiol oxidation, a major cause of reduced yield.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Available at: [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal. Available at: [Link]

  • Exploitation of the Synthesis of Substituted Tetrahydropyrans. St. Catherine University SOPHIA. Available at: [Link]

  • Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters. Available at: [Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Applied Materials & Interfaces. Available at: [Link]

  • Selectivity Reversal during Thia-Michael Additions Using Tetrabutylammonium Hydroxide: Operationally Simple and Extremely High Turnover. Organic Chemistry Portal. Available at: [Link]

  • Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Organic Chemistry Portal. Available at: [Link]

  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. Available at: [Link]

  • A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition. Taylor & Francis Online. Available at: [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning and Deactivation When Using 2H-Thiopyran, 4-butyltetrahydro-

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for professionals encountering catalyst poisoning and deactivation specifically caused by the sulfur-containing compound, 2H-Thiopyran, 4-butyltetrahydro-. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent these common yet challenging issues in your catalytic processes.

Understanding the Challenge: The Role of Sulfur in Catalyst Deactivation

Catalyst poisoning is a critical issue in many industrial and research applications, leading to reduced efficiency, lower product yields, and increased operational costs.[1][2] Sulfur compounds, such as 2H-Thiopyran, 4-butyltetrahydro-, are notorious for their ability to deactivate a wide range of metal catalysts. This deactivation primarily occurs through a mechanism known as poisoning , where the sulfur atom strongly adsorbs onto the active sites of the catalyst.[3][4] This chemical bonding is often strong and can be either reversible or irreversible, depending on the reaction conditions and the specific catalyst used.[3][5]

The primary consequence of this strong adsorption is the blocking of active sites, which prevents reactant molecules from accessing them, thereby reducing or completely halting the desired catalytic reaction.[6][7]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with sulfur-containing compounds and catalysts.

Q1: What are the typical signs of catalyst poisoning by 2H-Thiopyran, 4-butyltetrahydro- in my reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete stall of the reaction.[8]

  • A noticeable reduction in product yield and selectivity.[8]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[8]

  • A change in the physical appearance of the catalyst, such as a color change.[8] For palladium catalysts, the formation of a black precipitate (palladium black) can indicate agglomeration and deactivation.[9]

Q2: Which types of catalysts are most susceptible to poisoning by 2H-Thiopyran, 4-butyltetrahydro-?

A2: Precious metal catalysts are particularly vulnerable to sulfur poisoning.[3] This includes, but is not limited to:

  • Palladium (Pd)[3][10]

  • Platinum (Pt)[3]

  • Rhodium (Rh)[3]

  • Nickel (Ni)[3]

  • Ruthenium (Ru)[3]

These metals are commonly used in a variety of catalytic applications, including hydrogenation and cross-coupling reactions, which are prevalent in drug development and pharmaceutical synthesis.[3][6]

Q3: What is the underlying mechanism of catalyst poisoning by this specific thioether?

A3: The sulfur atom in 2H-Thiopyran, 4-butyltetrahydro- possesses lone pairs of electrons that readily and strongly chemisorb to the metal active sites on the catalyst surface.[1][3] This interaction forms a stable metal-sulfur bond, which can be difficult to break.[11] This strong binding effectively blocks the active sites, preventing them from participating in the catalytic cycle.[6][7] At lower temperatures, this poisoning is often irreversible, while at higher temperatures, it may be reversible.[3]

Q4: Can I regenerate a catalyst that has been poisoned by 2H-Thiopyran, 4-butyltetrahydro-?

A4: In some cases, yes. The success of regeneration depends on the nature of the poison-catalyst interaction (reversible vs. irreversible) and the type of catalyst.[5] Common regeneration methods include:

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream can help desorb or decompose the sulfur compounds.[8][12]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the sulfur species.[8]

  • Oxidative/Reductive Treatments: Controlled exposure to oxidizing or reducing atmospheres at elevated temperatures can sometimes restore catalyst activity.[13]

It is important to note that complete regeneration is often difficult to achieve, and some degree of permanent deactivation may persist.[11][13]

Diagnostic Workflows: Identifying and Characterizing Catalyst Deactivation

A systematic approach is crucial for accurately diagnosing the cause of catalyst deactivation. The following workflow outlines the key steps to take when you suspect poisoning by 2H-Thiopyran, 4-butyltetrahydro-.

Caption: Diagnostic workflow for identifying catalyst poisoning.

Step-by-Step Experimental Protocols

Protocol 1: Catalyst Sampling and Preparation for Analysis

  • Reaction Quench: Safely stop the reaction and cool the reactor to room temperature.

  • Catalyst Isolation: Under an inert atmosphere (e.g., nitrogen or argon), carefully filter and wash the catalyst with a high-purity, anhydrous, and degassed solvent to remove any residual reactants and products.

  • Drying: Dry the catalyst sample under vacuum at a low temperature to remove the solvent.

  • Storage: Store the dried catalyst sample in a sealed vial under an inert atmosphere until analysis.

Protocol 2: Surface and Elemental Analysis

  • X-ray Photoelectron Spectroscopy (XPS): This technique is highly effective for analyzing the elemental composition and chemical state of the catalyst surface.[2][4][8] It can directly detect the presence of sulfur and provide information about the nature of the metal-sulfur bond.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method can be used to determine the bulk elemental composition of the catalyst, which can help quantify the amount of sulfur present.[8]

  • Temperature-Programmed Desorption (TPD): TPD can be used to study the desorption of adsorbed species from the catalyst surface, providing insights into the strength of the sulfur-catalyst bond.[4][8]

Preventative Measures and Mitigation Strategies

Proactive measures are often more effective and economical than reactive regeneration.

Feedstock Purification

The most effective way to prevent catalyst poisoning is to remove sulfur-containing impurities from the reactants and solvents before they come into contact with the catalyst.[1][6] Techniques such as adsorption, distillation, or the use of scavenger resins can be employed.

Use of Guard Beds

A guard bed is a separate bed of a less expensive, sulfur-adsorbing material placed upstream of the main catalyst bed.[14] This sacrificial layer traps sulfur compounds, protecting the primary catalyst from deactivation.

Selection of Sulfur-Tolerant Catalysts

Research into sulfur-resistant catalysts has led to the development of alternative formulations.[3] These may include:

  • Bimetallic Catalysts: The addition of a second metal can alter the electronic properties of the primary catalyst, reducing its affinity for sulfur.[3][6]

  • Catalyst Supports: The choice of support material can influence sulfur tolerance. For example, some supports can trap sulfur species, preventing them from reaching the active metal sites.[3]

Catalyst Regeneration Protocols

Should poisoning occur, the following general protocols can be adapted for your specific system.

Protocol 3: Thermal Regeneration

  • Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants.

  • Heating Ramp: Gradually heat the catalyst to a predetermined temperature under a continuous flow of inert gas. The optimal temperature will depend on the catalyst and the nature of the sulfur species.

  • Hold and Cool: Maintain the temperature for a specified period to allow for the desorption of sulfur compounds. Then, cool the catalyst back to room temperature under the inert gas flow.

Protocol 4: Chemical Washing Caution: This method should be approached with care as the washing solution can potentially alter the catalyst structure.

  • Solvent Selection: Choose a solvent system (e.g., an acidic or basic solution) that can dissolve the sulfur species without damaging the catalyst.

  • Washing: Suspend the poisoned catalyst in the chosen solvent and agitate for a set period.

  • Rinsing and Drying: Filter the catalyst and rinse thoroughly with a clean solvent to remove any residual washing solution. Dry the catalyst under vacuum.

Data Summary Table

ParameterFresh CatalystPoisoned CatalystRegenerated Catalyst
Reaction Rate (mol/g·s) HighLow to ZeroPartially to Fully Restored
Product Yield (%) >95%<10%50-90%
Surface Sulfur (atomic % by XPS) 0>5%<1%
Bulk Sulfur (ppm by ICP-MS) <10>1000<100

Logical Relationships in Catalyst Deactivation

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect 2H-Thiopyran_4-butyltetrahydro 2H-Thiopyran_4-butyltetrahydro Strong_Chemisorption Strong_Chemisorption 2H-Thiopyran_4-butyltetrahydro->Strong_Chemisorption Active_Site_Blocking Active_Site_Blocking Strong_Chemisorption->Active_Site_Blocking Reduced_Activity Reduced_Activity Active_Site_Blocking->Reduced_Activity Lower_Yield Lower_Yield Active_Site_Blocking->Lower_Yield

Caption: The causal chain of catalyst deactivation by sulfur.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Catalyst Poisoning Mitigation. (2025, November 23). Sustainability Directory.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.Benchchem.
  • Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo.
  • Dealing with Catalyst Poisoning in the Hydrogen
  • Catalyst Poison Countermeasures.Nikki-Universal Co., Ltd.
  • Recycling Sulfur-Poisoned Pd Catalysts via Thermal Atomization for Semi-Hydrogenation of Acetylene. (2024, November 11). Journal of the American Chemical Society.
  • C
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.PMC.
  • Troubleshooting low catalyst activity in reforming units. (2025, June 19).
  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Unknown Source.
  • MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIV
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Technical Support Center: Understanding Catalyst Deactivation in BINAM C
  • Poisoning and deactivation of palladium c
  • Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite C
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Unknown Source.
  • Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2025, December 3). Learn.
  • How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? (2025, December 3). Learn.
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.PMC.
  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. (2023, June 6). ACS Sustainable Chemistry & Engineering.
  • How does a catalytic poison reduce a catalyst's activity? (2014, December 16). Chemistry Stack Exchange.

Sources

Troubleshooting

Preventing oxidation and degradation of 2H-Thiopyran, 4-butyltetrahydro- during long-term storage

Welcome to the technical support guide for 4-butyltetrahydro-2H-thiopyran (also known as 4-butylthiane). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-butyltetrahydro-2H-thiopyran (also known as 4-butylthiane). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a cyclic thioether, 4-butyltetrahydro-2H-thiopyran is susceptible to oxidation, which can compromise experimental results. This guide provides in-depth troubleshooting advice and scientifically grounded protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-butyltetrahydro-2H-thiopyran?

The primary degradation pathway is the oxidation of the sulfur atom. The lone pair of electrons on the sulfur makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This oxidation occurs in a stepwise manner, first forming the corresponding sulfoxide and then further oxidizing to the sulfone .[1][2][3][4] These transformations alter the molecule's polarity, size, and chemical properties, rendering it an impurity in your sample.

Diagram: Oxidation Pathway of 4-Butyltetrahydro-2H-Thiopyran

Oxidation_Pathway Oxidation Pathway of 4-Butyltetrahydro-2H-Thiopyran Thioether 4-Butyltetrahydro-2H-Thiopyran (Thioether) Sulfoxide 4-Butyltetrahydro-2H-Thiopyran S-oxide (Sulfoxide) Thioether->Sulfoxide Oxidation [O] Sulfone 4-Butyltetrahydro-2H-Thiopyran S,S-dioxide (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Q2: What environmental factors accelerate the degradation of this compound?

Several factors can accelerate the oxidation process:

  • Oxygen: Direct exposure to atmospheric oxygen is the principal driver of oxidation.[5][6]

  • Light: UV radiation can initiate and promote free-radical mediated oxidation.[5][7]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][8]

  • Presence of Oxidizing Impurities: Contaminants such as peroxides in solvents can significantly speed up degradation.[9][10]

Q3: What are the ideal long-term storage conditions?

To ensure maximum stability, the compound should be stored with careful control over its environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation. For utmost long-term stability, storage at -20°C is even better, provided the compound is in a solid state or a suitable, dry solvent.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the primary oxidation pathway. Argon is often preferred due to its higher density, which can provide a better protective layer.[11]
Light Protected from LightStore in an amber glass vial or in a dark location to prevent photodegradation.[5][12]
Container Tightly Sealed Glass VialUse a high-quality glass vial (e.g., borosilicate) with a secure, airtight cap, such as a Sure/Seal™ system, to prevent ingress of air and moisture.[13]
Q4: Should I use a chemical stabilizer or antioxidant?

Yes, for extended long-term storage, adding an antioxidant is a prudent measure. Butylated hydroxytoluene (BHT) is a highly effective free-radical scavenger that can be used to inhibit oxidation.[9][10][14]

  • Mechanism: BHT functions by donating a hydrogen atom to free radicals, terminating the oxidative chain reactions before they can damage the thioether.[14]

  • Recommended Concentration: A low concentration, typically 0.01% to 0.1% (w/w) , is sufficient to provide protection without significantly impacting most experimental applications.[9] Always verify that this concentration of BHT does not interfere with your specific downstream use case.

Q5: How can I verify the purity of my sample after it has been in storage?

Regular quality control is essential. High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of your 4-butyltetrahydro-2H-thiopyran sample.

  • Principle: A reverse-phase HPLC method can effectively separate the non-polar parent thioether from its more polar degradation products, the sulfoxide and sulfone. By comparing the peak areas, you can quantify the purity.[15][16]

  • Detection: A UV detector is typically suitable. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.

Refer to the "Protocol 2: Quality Control via HPLC" section below for a detailed methodology.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Appearance of new, more polar peaks in HPLC or TLC analysis. Oxidation. The new peaks likely correspond to the sulfoxide and/or sulfone derivatives.1. Confirm the identity of the new peaks using a technique like LC-MS. 2. If degradation is minor (<5%), the material may still be usable for some applications. 3. For high-purity requirements, repurify the compound using flash chromatography. 4. Immediately implement the recommended storage protocols (See Protocol 1) for the remaining and future batches.
Inconsistent or non-reproducible experimental results. Sample Degradation. The effective concentration of the active compound is lower than expected, or the degradation products are interfering with the reaction.1. Perform a purity analysis using the HPLC protocol (See Protocol 2) to confirm the integrity of the starting material. 2. Use a fresh, unopened vial or a newly purified batch of the compound. 3. Always document the purity of the batch used in your experimental records.
Solid compound has changed color or become clumpy. Significant Degradation and/or Moisture Absorption. This indicates severe oxidation or improper sealing of the container.1. The sample is likely compromised and should be discarded according to your institution's safety guidelines. 2. Review your handling and storage procedures. Ensure containers are sealed properly under an inert atmosphere before placing them in cold storage.[11]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for preparing and storing 4-butyltetrahydro-2H-thiopyran to ensure its stability.

Materials:

  • High-purity 4-butyltetrahydro-2H-thiopyran

  • Amber glass vial with a PTFE-lined cap or a Sure/Seal™ bottle

  • Butylated hydroxytoluene (BHT)

  • Source of dry, inert gas (Argon or Nitrogen) with a manifold (e.g., a Schlenk line)

  • Syringes and needles

Procedure:

  • Preparation: If the compound is not already in a suitable storage vial, transfer it into a clean, dry amber glass vial in a controlled environment (e.g., a glove box or under a stream of inert gas).

  • Add Stabilizer (Optional but Recommended): If desired, add BHT to achieve a final concentration of 0.01-0.1%. Ensure thorough mixing if the compound is in a liquid state.

  • Inerting the Atmosphere: a. Securely cap the vial. b. Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the compound level. c. Insert a second, shorter needle to act as a vent. d. Gently flush the vial's headspace with the inert gas for 2-5 minutes to displace all oxygen. e. Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas.

  • Sealing: For standard vials, securely tighten the cap. For enhanced protection, wrap the cap and neck junction with Parafilm®.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a refrigerator at 2-8°C, protected from light.

Diagram: Sample Handling and Storage Workflow

Storage_Workflow Recommended Storage Workflow cluster_prep Preparation cluster_inert Inerting cluster_store Storage Start Receive/Synthesize Compound Transfer Transfer to Amber Vial Start->Transfer Add_BHT Add BHT (0.01-0.1%) Transfer->Add_BHT Flush Flush Headspace with N2 or Ar Add_BHT->Flush Seal Seal Vial Tightly Flush->Seal Label Label and Document Seal->Label Store Store at 2-8°C, Protected from Light Label->Store

Sources

Optimization

Resolving peak tailing and co-elution in HPLC analysis of 2H-Thiopyran, 4-butyltetrahydro- samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the HPLC analysis of 2H-Thiopyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the HPLC analysis of 2H-Thiopyran and its derivatives, such as 4-butyltetrahydro-2H-thiopyran. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing and co-elution, ensuring the development of robust and reliable analytical methods.

I. Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification.[1][2] It is characterized by an asymmetrical peak where the latter half is broader than the front half.[3] This guide will walk you through the potential causes and solutions for peak tailing when analyzing 2H-Thiopyran and its derivatives.

Question 1: My 2H-Thiopyran derivative is exhibiting significant peak tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing for compounds like 2H-thiopyran and 4-butyltetrahydro-2H-thiopyran in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1][4] The sulfur atom in the thiopyran ring can contribute to the molecule's polarity and potential for unwanted interactions.

Primary Cause: Secondary Interactions with Residual Silanols

The most common cause of peak tailing for basic or polar compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][5] These silanols can become ionized, especially at mid-range pH, and interact with analytes, leading to a secondary, stronger retention mechanism that causes tailing.[2][4]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, suppressing their ionization and minimizing secondary interactions.[1][6] This is often the most effective first step.

  • Use of an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanols, making them less accessible for interaction.[2][7][8] If you are not already, switch to a well-end-capped C18 or a base-deactivated column.[9]

  • Mobile Phase Additives: Historically, a "sacrificial base" like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[1] While effective, this can sometimes suppress ionization in mass spectrometry detectors.

  • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and help mask silanol interactions.[6]

Illustrative Workflow for Diagnosing and Resolving Peak Tailing

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Secondary Causes and Solutions
  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6] To check for this, dilute your sample and inject a smaller volume.[2]

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can cause band broadening and tailing.[4] Ensure all fittings are secure and use tubing with a narrow internal diameter.[4]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[6] Try removing the guard column to see if the problem persists. If a void is suspected, reversing and flushing the column (if the manufacturer allows) may help.[2][6]

Experimental Protocol: Optimizing Mobile Phase pH to Mitigate Peak Tailing

This protocol provides a systematic approach to determine the optimal mobile phase pH for minimizing peak tailing of 2H-Thiopyran derivatives.

  • Initial Conditions:

    • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable starting gradient (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 5 µL.

  • pH Adjustment and Analysis:

    • Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 4.5, and 7.0). Use appropriate buffers like formate for low pH and phosphate for neutral pH.

    • Equilibrate the column with the initial mobile phase for at least 15 column volumes.

    • Inject your 2H-Thiopyran derivative standard.

    • Sequentially switch to the next mobile phase pH, ensuring thorough equilibration before each injection.

    • Repeat the injection and data acquisition for each pH condition.

  • Data Analysis:

    • For each chromatogram, calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the peak of interest. A value of 1.0 indicates a perfectly symmetrical peak.[3]

    • Compare the tailing factors obtained at each pH. The pH that yields a Tf value closest to 1.0 is considered optimal for minimizing peak tailing.

Mobile Phase pHTailing Factor (Tf)Observations
7.02.1Significant tailing
4.51.6Moderate tailing
3.01.2Improved symmetry
2.51.1Optimal peak shape

Table 1: Example data illustrating the effect of mobile phase pH on the tailing factor of a basic compound.

II. Troubleshooting Guide: Co-elution

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[10] This is a significant issue when analyzing samples containing isomers or closely related impurities, which may be the case with derivatives of 2H-Thiopyran.

Question 2: I suspect my 4-butyltetrahydro-2H-thiopyran peak is co-eluting with an impurity. How can I confirm this and achieve separation?

Answer: Confirming and resolving co-elution requires a systematic approach that focuses on improving the resolution between the target analyte and the interfering peak. The resolution is influenced by column efficiency, retention, and, most importantly, selectivity.[11]

Confirming Co-elution
  • Visual Inspection: A shoulder on the peak, a split peak, or an unusually broad peak are all visual indicators of co-elution.[10][12]

  • Peak Purity Analysis (with DAD): A Diode Array Detector (DAD) can acquire UV spectra across the entire peak. If the spectra are not consistent, it suggests the presence of more than one component.[10][12]

  • Mass Spectrometry (MS): An MS detector can provide mass information across the chromatographic peak. If different mass-to-charge ratios are detected, it confirms the presence of multiple compounds. For isomers, which have the same mass, this technique may not be as straightforward but can still be useful.[12]

Resolving Co-elution

The most effective way to resolve co-eluting peaks is to change the selectivity (α) of the chromatographic system.[12] This can be achieved by modifying the mobile phase or changing the stationary phase.[12]

Solutions:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.[13]

    • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Temperature Optimization: Changing the column temperature can also influence selectivity, although it is generally less impactful than mobile phase composition.[14]

  • Change the Stationary Phase:

    • Different Reversed-Phase Chemistry: If you are using a C18 column, consider a stationary phase with a different selectivity, such as a Phenyl or a polar-embedded phase.[12] For sulfur-containing compounds, a biphenyl phase can offer unique π-π interactions that enhance retention and selectivity.[15]

    • Chiral Stationary Phase: If you suspect co-elution of enantiomers of a chiral 2H-Thiopyran derivative, a chiral column is necessary for separation.[12]

Illustrative Diagram of Selectivity Change

Caption: Improving resolution by changing selectivity to separate co-eluting peaks.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of 2H-Thiopyran and its derivatives that I should consider for HPLC method development? A1: 2H-Thiopyran is a heterocyclic compound containing a sulfur atom, which imparts a degree of polarity.[16] Its derivatives, like 4-butyltetrahydro-2H-thiopyran, will have varying polarities based on their substituents. The sulfur atom can also engage in specific interactions with certain stationary phases. It is important to consider the pKa of your analyte if it has ionizable functional groups, as this will dictate the optimal mobile phase pH for good peak shape and retention.[4]

Q2: Which type of HPLC column is generally recommended for the analysis of 2H-Thiopyran derivatives? A2: A reversed-phase C18 column is a good starting point for most small molecules, including 2H-Thiopyran derivatives.[7] However, to mitigate potential peak tailing, it is crucial to use a modern, high-purity, end-capped column.[2][7] For challenging separations involving isomers or closely related compounds, exploring alternative stationary phases like phenyl-hexyl or biphenyl columns can provide different selectivities and improve resolution.[12][15]

Q3: Can I use the same HPLC method for both qualitative and quantitative analysis of my samples? A3: While a single method can often be used for both, the requirements for each type of analysis may differ. For quantitative analysis, it is critical to have symmetrical peaks (low tailing factor) and baseline resolution from any interfering peaks to ensure accurate integration.[1] For qualitative analysis, complete separation may not be as critical if you are using a mass spectrometer for identification. However, a well-developed method that provides good peak shape and resolution is always preferable for both applications.

Q4: My baseline is noisy. Could this be related to my 2H-Thiopyran sample? A4: While a noisy baseline can have many causes (e.g., detector issues, mobile phase impurities, or pump problems), it is possible that your sample or sample matrix is contributing to the noise. Ensure your sample is fully dissolved in the mobile phase and filtered before injection. Running a blank injection (injecting only the sample solvent) can help determine if the noise is coming from your sample or the system itself.[17]

Q5: How often should I perform system suitability tests when running my HPLC method for 2H-Thiopyran derivatives? A5: System suitability testing should be performed before starting any sequence of analyses and periodically throughout the run, especially for long sequences. Key parameters to monitor include retention time, peak area, tailing factor, and resolution between critical pairs. This ensures that the chromatographic system is performing as expected and that the data generated is reliable. These practices are in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[18]

References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Chemical Properties of 2H-Thiopyran, tetrahydro-, 1-oxide (CAS 4988-34-5) - Cheméo. (n.d.).
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15).
  • The Theory of HPLC Column Chemistry. (n.d.).
  • CAS 289-72-5: 2H-Thiopyran - CymitQuimica. (n.d.).
  • Chemical Properties of 2H-Thiopyran, tetrahydro-2-methyl- (CAS 5161-16-0) - Cheméo. (n.d.).
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.).
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. (n.d.).
  • LC Technical Tip - Phenomenex. (n.d.).
  • Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers - Benchchem. (n.d.).
  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns | LCGC International. (n.d.).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, May 11).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).

Sources

Troubleshooting

Minimizing unwanted side products during the alkylation of 2H-Thiopyran, 4-butyltetrahydro-

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the functionalization of saturated sulfur heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the functionalization of saturated sulfur heterocycles.

The molecule 4-butyltetrahydro-2H-thiopyran (commonly known as 4-butylthiane) presents a unique set of synthetic challenges. The bulky 4-butyl group acts as a powerful conformational lock, forcing the ring into a rigid chair conformation with the butyl group occupying the equatorial position[1]. While this rigidity is excellent for predictable stereocontrol, the inherent nucleophilicity of the sulfur atom and the high basicity of the intermediate α-carbanion often lead to a complex web of unwanted side products.

This guide synthesizes field-proven methodologies and mechanistic causality to help you eliminate side reactions and achieve highly stereoselective α-alkylation.

Part 1: Diagnostic Data & Mitigation Matrices

Before adjusting your protocol, it is critical to identify the specific side products your reaction is generating. Use the following tables to diagnose and resolve your specific reaction pathway failures.

Table 1: Side Product Diagnostic Matrix

Observed Side ProductMechanistic CausePrimary Mitigation Strategy
Highly polar, water-soluble mass S-Alkylation: Sulfur lone pairs act as a kinetic nucleophile, attacking the alkyl halide to form a sulfonium salt[2].Ensure 100% conversion to the α-lithio species before electrophile addition. Use TMEDA.
Alkene byproducts / Low yield E2 Elimination: The highly basic α-lithio thiane deprotonates the alkyl halide instead of undergoing SN2 attack.Switch from alkyl bromides to alkyl iodides or triflates. Maintain -78 °C strictly.
Diastereomeric mixtures Stereochemical Leakage: Epimerization or unselective axial/equatorial attack at the α-carbon.Leverage the Perlin effect[1]; use non-polar solvents to favor the equatorial carbanion.
Ring-opened thiols β-Elimination: Grob-type fragmentation of the metalated heterocycle[3].Avoid excess base; limit lithiation time to <2 hours at cryogenic temperatures.

Table 2: Electrophile Selection Guide for α-Alkylation

Electrophile TypePropensity for S-AlkylationPropensity for E2 EliminationRecommendation
Primary Alkyl Iodides ModerateLowOptimal. High SN2 reactivity outcompetes side reactions.
Primary Alkyl Bromides HighModerateAcceptable, but requires strict temperature control.
Secondary Alkyl Halides Very HighVery HighNot Recommended. Steric hindrance prevents C-alkylation.
Allyl/Benzyl Bromides LowLowExcellent. Highly reactive toward the α-carbanion.
Part 2: Troubleshooting FAQs

Q1: I am recovering unreacted 4-butylthiane, but my alkyl halide is completely consumed. What is happening? A: You are experiencing competitive S-alkylation . Sulfur is highly polarizable and acts as a superior kinetic nucleophile compared to the α-carbon. If your starting material is not completely deprotonated before you add the electrophile, the unreacted thiane will rapidly attack the alkyl halide, forming a sulfonium salt[2]. Because sulfonium salts are highly water-soluble, they are often lost in the aqueous workup, leaving you with only unreacted starting material and missing mass. Solution: You must create a self-validating lithiation step. Titrate your n-BuLi to ensure exact stoichiometry, and add a Lewis base like TMEDA to break up alkyllithium hexamers, drastically increasing kinetic basicity.

Q2: How do I control the diastereoselectivity? I need the alkyl group to be in the equatorial position. A: You must leverage the conformational lock provided by the 4-butyl group. In thianes, the equatorial α-carbanion is thermodynamically more stable than the axial carbanion due to stereoelectronic effects, specifically the antiperiplanar relationship between the equatorial lone pair and the adjacent C-S anti-bonding orbital (related to the Perlin effect)[1][4]. Solution: Generate the α-lithio species at -78 °C and allow it to equilibrate briefly. Alkylation of the conformationally locked 2-lithio thiane with primary electrophiles typically proceeds with retention of configuration. Ensure you are using a non-polar solvent (like THF/hexane mixtures) to maintain the tight ion pair, which reinforces equatorial attack.

Q3: My GC-MS shows significant alkene formation from my alkyl chain. How do I stop this? A: The α-lithio thiane is an exceptionally strong base. When faced with an electrophile that has β-hydrogens (especially secondary alkyl halides), E2 elimination will outcompete the desired SN2 alkylation. Solution: Switch your electrophile to an alkyl iodide. Iodide is a superior leaving group that lowers the activation energy for the SN2 pathway, allowing carbon-carbon bond formation to outpace deprotonation. If you must use a bromide, adding the co-solvent DMPU (10% v/v) can increase the nucleophilicity of the carbanion by solvating the lithium cation.

Q4: I am observing acyclic thiol byproducts. Is the ring breaking? A: Yes. Saturated sulfur heterocycles, particularly when metalated, are susceptible to β-elimination or reverse (3+2) cycloreversion pathways (similar to Grob-type fragmentations) if the reaction temperature rises too high[3]. Solution: Never allow the metalated intermediate to warm above -40 °C. Quench the reaction at cryogenic temperatures.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation points in the reaction mechanism where side products emerge.

AlkylationPathways A 4-Butyltetrahydro-2H-thiopyran (Starting Material) B α-Lithio Carbanion (Intermediate) A->B n-BuLi, TMEDA (-78 °C) D Sulfonium Salt (S-Alkylation Side Product) A->D R-X (Incomplete Lithiation) C Desired α-Alkylated Product (C-Alkylation) B->C R-X (SN2 at α-Carbon) E Alkene Byproduct (E2 Elimination) B->E R-X (E2 at β-Hydrogen)

Reaction pathways in 4-butylthiane alkylation highlighting desired vs. side product formation.

Part 4: Self-Validating Experimental Protocol

To minimize unwanted side products, utilize this optimized, step-by-step methodology for the α-alkylation of 4-butyltetrahydro-2H-thiopyran.

Reagents & Equipment:

  • 4-Butyltetrahydro-2H-thiopyran (1.0 equiv, rigorously dried)

  • n-Butyllithium (1.05 equiv, titrated prior to use)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.05 equiv, distilled over CaH₂)

  • Alkyl Iodide (1.1 equiv, passed through basic alumina)

  • Anhydrous THF (Karl Fischer titration < 10 ppm H₂O)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • Preparation of the Base Complex: Add anhydrous THF (0.2 M relative to substrate) and TMEDA (1.05 equiv) to the Schlenk flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv) down the side of the flask. Stir for 15 minutes to allow the highly basic n-BuLi·TMEDA complex to form.

  • Substrate Addition: Dissolve 4-butyltetrahydro-2H-thiopyran (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the base mixture over 10 minutes.

  • Carbanion Equilibration: Stir the reaction at -78 °C for exactly 1.5 hours.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Analyze via crude ¹H-NMR or GC-MS to confirm >95% deuterium incorporation at the α-position. Do not proceed until lithiation is complete.

  • Electrophile Addition: Add the alkyl iodide (1.1 equiv) neat, dropwise over 5 minutes. Maintain the temperature strictly at -78 °C.

  • Reaction Progression: Stir at -78 °C for 2 hours. Do not allow the reaction to warm to room temperature, as this will trigger β-elimination[3].

  • Cryogenic Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Only after the quench is complete should you remove the cooling bath and allow the flask to warm to room temperature.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

References
  • Nakata, M. (2010). 1,3-Dithianes are versatile intermediates in organic synthesis. Thieme Connect. Available at:[Link]

  • Juaristi, E., et al. (2020). Stereoelectronic Effects: Perlin Effects in Thiane-Derived Compounds. ResearchGate. Available at:[Link]

  • Palumbo, C., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central (PMC). Available at:[Link]

  • Kozlov, A. V., et al. (2016). Synthesis of 2-alkyl(aryl)thietanes and sulfonium salt analysis. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 2H-Thiopyran, 4-butyltetrahydro- versus other substituted thianes

Executive Summary In physical organic chemistry and drug development, understanding the stereoelectronic behavior of sulfur heterocycles is critical for designing target molecules with precise 3D geometries. 2H-Thiopyran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In physical organic chemistry and drug development, understanding the stereoelectronic behavior of sulfur heterocycles is critical for designing target molecules with precise 3D geometries. 2H-Thiopyran, 4-butyltetrahydro- (commonly referred to as 4-butylthiane or its closely related analog, 4-tert-butylthiane) serves as a foundational benchmark in this domain. By utilizing the bulky 4-alkyl group to conformationally "lock" the six-membered ring, researchers can isolate and objectively compare the reactivity of the sulfur heteroatom against unsubstituted or flexibly substituted thianes[1].

This guide objectively compares the reactivity profile of 4-butylthiane with other thiane derivatives, focusing on stereoselective oxidation, alkylation, and the underlying mechanistic causality that dictates these transformations.

Conformational Dynamics: The "Locking" Effect

To understand the comparative reactivity of 4-butylthiane, one must first analyze its conformational dynamics.

  • Unsubstituted Thianes: The parent thiane ring undergoes rapid chair-to-chair interconversion at room temperature. When a reaction occurs at the sulfur atom (e.g., oxidation), the resulting product is a rapidly equilibrating mixture of conformers, making stereochemical isolation and NMR analysis highly complex.

  • 4-Butyltetrahydro-2H-thiopyran: The introduction of a bulky butyl or tert-butyl group at the C4 position exerts a massive steric penalty (high A-value) if forced into an axial position. Consequently, the molecule is strictly locked into a single chair conformation where the C4-alkyl group is equatorial[2].

This conformational anchoring provides a static framework. It allows researchers to definitively observe stereoelectronic phenomena, such as the Perlin Effect (differences in 1JC,H​ coupling constants between axial and equatorial bonds), which directly influence the nucleophilicity and electron density of the sulfur lone pairs[2].

Comparative Reactivity: Oxidation at the Sulfur Center

The most extensively studied reaction of 4-butylthiane is its oxidation to a sulfoxide. Because the ring is locked, the incoming oxygen atom can occupy either an equatorial (yielding the trans-isomer relative to the alkyl group) or an axial (yielding the cis-isomer) position[1].

Mechanistic Causality: Kinetic vs. Thermodynamic Control

The stereochemical outcome of 4-butylthiane oxidation is entirely dependent on the choice of reagent, illustrating a classic divergence between kinetic and thermodynamic control:

  • Kinetic Control (Steric Approach): Reagents like sodium metaperiodate ( NaIO4​ ) or tert-butyl hypochlorite ( t -BuOCl) are highly sensitive to steric hindrance. The axial approach to the sulfur atom is blocked by the 1,3-diaxial hydrogen atoms at C3 and C5. Therefore, the oxidant attacks from the less hindered equatorial face, yielding predominantly the equatorial sulfoxide [1].

  • Thermodynamic Control: Reagents like dinitrogen tetroxide ( N2​O4​ ) not only oxidize the sulfur but also rapidly catalyze the equilibration of the resulting sulfoxides. Unlike substituted cyclohexanes where equatorial substituents are universally preferred, the axial sulfoxide is thermodynamically more stable in thianes. This is due to the longer C–S bonds (which reduce 1,3-diaxial steric strain) and the minimization of unfavorable dipole-dipole interactions between the S=O bond and adjacent C–S bonds[1].

G Substrate 4-Butylthiane (Locked Chair) Kinetic Kinetic Control (e.g., t-BuOCl, NaIO4) Substrate->Kinetic Equatorial Attack Thermo Thermodynamic Control (e.g., N2O4) Substrate->Thermo Equilibration EqSulfoxide Equatorial Sulfoxide (trans-isomer) Kinetic->EqSulfoxide Major Product AxSulfoxide Axial Sulfoxide (cis-isomer) Thermo->AxSulfoxide Major Product EqSulfoxide->AxSulfoxide N2O4 catalyzed equilibration

Reaction pathways for the stereoselective oxidation of 4-butylthiane.
Quantitative Stereochemical Data

The table below summarizes the experimental isomeric distribution of 4-butylthiane sulfoxides under various oxidative conditions[1].

OxidantSolventTemperature (°C)Equatorial Sulfoxide (%)Axial Sulfoxide (%)Reaction Control
t -BuOCl Methanol-70100 0Strict Kinetic
NaIO4​ Water075 25Kinetic
mCPBA Dichloromethane064 36Mixed / Steric
H2​O2​ Acetic Acid2565 35Mixed / Steric
N2​O4​ Neat (None)01981 Strict Thermodynamic

Note: 2-substituted and 3-substituted thianes exhibit vastly different ratios under the same conditions due to the proximity of the substituent to the sulfur center, which alters the steric approach trajectory and the thermodynamic equilibrium point.

Experimental Workflow: Stereoselective Sulfoxidation

To achieve a self-validating, purely kinetic oxidation of 4-butyltetrahydro-2H-thiopyran, the following cryogenic protocol utilizing tert-butyl hypochlorite is recommended[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of 4-butyltetrahydro-2H-thiopyran in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -70 °C.

  • Oxidant Addition: Add 10.5 mmol of freshly prepared tert-butyl hypochlorite ( t -BuOCl) dropwise over 30 minutes via a syringe pump. The slow addition prevents localized exothermic spikes that could trigger thermodynamic equilibration.

  • Quenching: After 2 hours of stirring at -70 °C, quench the reaction by adding 10 mL of a saturated aqueous sodium sulfite ( Na2​SO3​ ) solution to neutralize any unreacted hypochlorite.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Analytical Validation: Validate the stereochemical purity via 1H and 13C NMR. The equatorial sulfoxide is confirmed by analyzing the Perlin effect and the distinct chemical shifts of the C2/C6 axial protons, which are uniquely shielded/deshielded based on the spatial orientation of the S=O bond[2].

Workflow Step1 1. Substrate Preparation Dissolve 4-butylthiane in MeOH Step2 2. Cryogenic Oxidation Add t-BuOCl dropwise at -70°C Step1->Step2 Step3 3. Quenching & Extraction Quench with Na2SO3, extract in DCM Step2->Step3 Step4 4. Validation 1H/13C NMR & Perlin Effect Analysis Step3->Step4

Step-by-step experimental workflow for the kinetic oxidation of 4-butylthiane.

Comparative Reactivity: Alkylation and Sulfonium Salt Formation

Beyond oxidation, the reactivity of the sulfur lone pairs in 4-butylthiane during electrophilic alkylation (e.g., reaction with methyl iodide to form sulfonium salts) further highlights its unique profile compared to other substituted thianes:

  • 4-Butylthiane: Alkylation predominantly yields the equatorial sulfonium salt . The incoming alkyl electrophile follows the same steric approach control as kinetic oxidants, avoiding the 1,3-diaxial interactions present on the axial face.

  • 2-Substituted Thianes: In contrast, a bulky group at the C2 position severely hinders the equatorial approach to the sulfur lone pair. Alkylation of 2-substituted thianes often forces the electrophile to attack from the axial face, reversing the stereoselectivity seen in the 4-substituted analogs.

  • 3-Substituted Thianes: Substituents at the C3 position present a complex steric environment where both axial and equatorial approaches are partially hindered, typically resulting in near 1:1 mixtures of diastereomeric sulfonium salts unless the substituent is exceptionally large.

References

  • Johnson, C. R., & McCants, D. (1965). The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides. Journal of the American Chemical Society, 87(5), 1109-1114. URL:[Link]

  • Jung, S. T., Basche, L., Reinsperger, T., Luy, B., & Podlech, J. (2020). Stereoelectronic Effects: Perlin Effects in Thiane-Derived Compounds. European Journal of Organic Chemistry, 2020(19), 2878-2887. URL:[Link]

Sources

Comparative

Validating quantitative analytical methods for 2H-Thiopyran, 4-butyltetrahydro- purity testing

A Comparative Guide to the Validation of Quantitative Analytical Methods for Purity Testing of 4-Butyltetrahydro-2H-Thiopyran In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Validation of Quantitative Analytical Methods for Purity Testing of 4-Butyltetrahydro-2H-Thiopyran

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-butyltetrahydro-2H-thiopyran, establishing a robust, validated analytical method for purity determination is a critical step mandated by global regulatory bodies.[1][2] This guide provides an in-depth comparison of quantitative analytical methods, moving beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring that the selected procedure is not only accurate and precise but also unequivocally fit for its intended purpose.

The subject of our investigation, 4-butyltetrahydro-2H-thiopyran, is a saturated heterocyclic compound. Its structure presents a distinct analytical challenge: the absence of a significant UV-absorbing chromophore. This characteristic immediately renders the most common analytical tool in quality control—High-Performance Liquid Chromatography with UV detection (HPLC-UV)—ineffective for direct analysis, compelling us to explore and validate alternative, more universal detection strategies.[3][4]

This document will compare three powerful analytical techniques for the quantitative purity testing of this non-chromophoric analyte:

  • Gas Chromatography with Flame Ionization Detection (GC-FID)

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Quantitative Nuclear Magnetic Resonance (qNMR)

Our comparative analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation of analytical procedures.[1][5][6]

The Analytical Challenge: Purity of a Non-Chromophoric Compound

The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose.[1] For a purity assay, the method must be able to accurately quantify the main component and separate it from any potential impurities, including starting materials, by-products, and degradation products.

cluster_0 Method Selection Logic Analyte 4-Butyltetrahydro-2H-thiopyran Properties Properties: - Saturated Heterocycle - Volatile - No UV Chromophore Analyte->Properties UV_Detector HPLC-UV Suitable? Properties->UV_Detector Universal_Detector Explore Universal Detectors UV_Detector->Universal_Detector No GC_Option GC-FID Universal_Detector->GC_Option HPLC_Option HPLC-CAD/ELSD/RID Universal_Detector->HPLC_Option qNMR_Option qNMR (Primary Method) Universal_Detector->qNMR_Option

Caption: Decision workflow for selecting an analytical method for 4-butyltetrahydro-2H-thiopyran.

Comparison of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte.[7] Given that 4-butyltetrahydro-2H-thiopyran is a volatile organic compound, GC-FID is a natural starting point. HPLC requires a universal detector, and among the options (Refractive Index, Evaporative Light Scattering, Charged Aerosol), CAD offers a superior combination of sensitivity and gradient compatibility. Finally, qNMR stands apart as a primary method, offering absolute quantification without the need for an identical reference standard.[8][9]

Table 1: High-Level Comparison of Analytical Techniques
FeatureGas Chromatography (GC-FID)HPLC with Universal Detector (CAD)Quantitative NMR (qNMR)
Principle Separation in the gas phase based on volatility and column interaction.[10]Separation in the liquid phase based on partitioning between mobile and stationary phases.Signal intensity is directly proportional to the number of nuclei.[9][11]
Strengths High resolution for volatile compounds; robust and reliable FID detector.Broad applicability to non-volatile and thermally labile compounds; compatible with gradient elution.Primary method; no specific reference standard needed; provides structural information.[8]
Limitations Requires analyte to be volatile and thermally stable.Detector response can be non-linear and dependent on analyte properties.Lower sensitivity than chromatographic methods; requires a high-purity internal standard.
Typical Use Case Purity of volatile organic compounds, residual solvent analysis.[12]Purity of non-volatile APIs, impurity profiling.[13]Purity assessment of reference standards, quantification of mixtures.[14]

Experimental Protocols & Validation Data

The following sections provide detailed, self-validating protocols and illustrative validation data for each technique, adhering to the ICH Q2(R1) framework.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: GC is chosen for its ability to separate compounds based on their volatility.[10] A non-polar capillary column is selected to separate based on boiling point, which is ideal for purity analysis where impurities are often structurally similar isomers or homologues. The Flame Ionization Detector (FID) is utilized because it provides a near-universal response for carbon-containing compounds and exhibits excellent linearity over a wide concentration range.[10]

A. Experimental Protocol

  • Sample Preparation: Accurately weigh approximately 50 mg of 4-butyltetrahydro-2H-thiopyran into a 50 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. This creates a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Instrument Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.[15]

    • Inlet: Split mode (50:1), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Data Acquisition & Analysis: Integrate all peaks. Calculate purity using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

B. Validation Data Summary (Illustrative)

Table 2: GC-FID Method Validation Summary
Validation ParameterAcceptance CriteriaResultConclusion
Specificity Peak for main component is free from interference from impurities.Baseline resolution (>2.0) achieved for known impurities.Specific
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995Linear
Range 50% - 150% of nominal concentration0.05 mg/mL - 0.15 mg/mLAcceptable
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Accurate
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.4%; Intermediate: 0.9%Precise
Robustness No significant impact on results from minor changes.Method unaffected by ±2°C inlet temp change and ±0.1 mL/min flow rate change.Robust
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Causality: When a compound is not sufficiently volatile for GC or is thermally labile, HPLC is the method of choice. For non-chromophoric analytes, a universal detector is required. CAD is selected over RID due to its compatibility with gradient elution, which is essential for separating impurities with a wide range of polarities.[16] It operates by nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the mass of the analyte.

A. Experimental Protocol

  • Sample Preparation: Accurately weigh approximately 50 mg of 4-butyltetrahydro-2H-thiopyran into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 5.0 mg/mL stock solution.

  • Instrument Parameters:

    • HPLC System: Thermo Scientific Vanquish or equivalent.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD), Evaporation Temp: 35°C.

  • Data Acquisition & Analysis: Integrate all peaks. Purity is determined against a qualified reference standard of known purity.

B. Validation Data Summary (Illustrative)

Table 3: HPLC-CAD Method Validation Summary
Validation ParameterAcceptance CriteriaResultConclusion
Specificity Peak for main component is free from interference from impurities.Forced degradation studies show no co-elution at the main peak.Specific
Linearity Correlation coefficient (r²) ≥ 0.995 (often non-linear, requires fitting)Power fit applied, r² = 0.998Acceptable
Range LOQ - 150% of nominal concentration0.05 mg/mL - 7.5 mg/mLAcceptable
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%Accurate
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 1.1%; Intermediate: 1.8%Precise
Robustness No significant impact on results from minor changes.Method unaffected by ±2°C column temp and ±5% change in mobile phase composition.Robust
Quantitative Nuclear Magnetic Resonance (qNMR)

Causality: qNMR is a primary ratio method of measurement. The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[9] By adding a certified internal standard of known purity and mass, the purity of the analyte can be determined without requiring a reference standard of the analyte itself.[11][17] This makes it an authoritative method for purity assignment.

A. Experimental Protocol

  • Sample and Standard Preparation:

    • Accurately weigh ~15 mg of 4-butyltetrahydro-2H-thiopyran into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same NMR tube. The standard must have signals that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently vortex to dissolve.

  • Instrument Parameters:

    • NMR Spectrometer: Bruker 400 MHz or higher.

    • Experiment: Standard ¹H quantitative acquisition.

    • Key Parameters: Sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery. A 90° pulse angle.

    • Acquisition: At least 16 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Process the spectrum with a zero-filling and a small line-broadening factor.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate purity using the following equation[9]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

B. Validation Data Summary (Illustrative)

Table 4: qNMR Method Validation Summary
Validation ParameterAcceptance CriteriaResultConclusion
Specificity Analyte and standard signals are baseline resolved.All key signals resolved.Specific
Linearity Not applicable in the same way; response is inherently linear.N/AInherently Linear
Range Dependent on sample solubility and instrument sensitivity.Validated from 5 mg to 50 mg analyte mass.Acceptable
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.8% (vs. traceable standard)Highly Accurate
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 1.5%Repeatability: 0.3%; Intermediate: 0.7%Highly Precise
Robustness No significant impact on results from minor changes.Unaffected by minor variations in D1 (if still >5xT1) and number of scans.Robust

Overall Validation Workflow

The validation process for any of these methods follows a structured path, ensuring all performance characteristics are thoroughly evaluated and documented.

cluster_1 ICH Q2(R1) Validation Workflow Protocol Develop Validation Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (For Impurities) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation based on ICH Q2(R1) guidelines.

Conclusion and Recommendations

For the purity testing of 4-butyltetrahydro-2H-thiopyran, all three validated methods offer viable and robust solutions. The final choice depends on the specific context of the laboratory and the stage of drug development.

  • GC-FID is the most straightforward and cost-effective method if the analyte and all its potential impurities are confirmed to be volatile and thermally stable. Its simplicity and the high reliability of the FID make it ideal for routine quality control.

  • HPLC-CAD provides greater flexibility, especially if non-volatile impurities are anticipated or if the method needs to be part of a broader liquid chromatography platform used for other analyses. It is an excellent choice for impurity profiling.

  • qNMR serves as the ultimate arbiter. As a primary analytical method, it is unparalleled for the definitive purity assignment of reference standards or for validating the purity of the primary standard used in other chromatographic methods. While less suited for high-throughput screening due to longer analysis times and higher equipment costs, its accuracy and trustworthiness are unmatched.

A comprehensive approach would involve using GC-FID or HPLC-CAD for routine purity testing while employing qNMR to certify the primary reference material against which the routine methods are calibrated. This layered strategy ensures data integrity, meets rigorous regulatory expectations, and ultimately guarantees the quality of the final drug product.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Purity by Absolute qNMR Instructions. UIC. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Gas chromatography. Wikipedia. [Link]

  • Uses of Gas Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Veeprho. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Organic Compounds | Analytical Services Unit. Queen's University. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. ResearchGate. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Lab Manager. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • Methods of separation and tests for purity. ACS Publications. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of 4-Butyltetrahydro-2H-thiopyran Derived Ligands: A Comparative Guide

The design of highly efficient transition-metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of highly efficient transition-metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, cyclic thioethers are rapidly emerging as powerful "soft" ligands for late transition metals (e.g., Pd, Rh, Au). Among these, 4-butyltetrahydro-2H-thiopyran (4-BTHP) derived ligands offer a unique structural advantage.

While tetrahydrothiopyran scaffolds are highly privileged in drug discovery—often serving as core motifs in novel p53-MDM2 inhibitors[1]—their utility as tunable ligands in transition-metal catalysis is an emerging frontier. Thioethers have proven highly effective as directing groups and ligands in Rhodium-catalyzed C-H activation[2] and complex cascade reactions[3]. This guide benchmarks the catalytic efficiency of 4-BTHP against conventional thioether alternatives, providing a mechanistic rationale and validated protocols for application scientists.

Mechanistic Rationale: The Power of Conformational Locking

To understand the superior catalytic performance of 4-BTHP, we must analyze the causality behind its structural dynamics.

Unsubstituted tetrahydro-2H-thiopyran (THTP) undergoes rapid chair-chair interconversion at room temperature. This conformational flux creates a significant entropic penalty upon coordination to a metal center. By introducing a bulky butyl group at the C4 position, the ring becomes conformationally locked . To minimize 1,3-diaxial interactions, the alkyl chain strongly prefers the equatorial position.

This locking mechanism pre-organizes the sulfur lone pairs, optimizing orbital overlap with the metal's d-orbitals without the entropic cost of freezing a flexible ring. Furthermore, the inherent lability of the Metal-Sulfur bond is preserved. Unlike strongly σ -donating phosphines that can over-stabilize intermediate species and stall the catalytic cycle, the moderate σ -donor and weak π -acceptor properties of thioethers facilitate rapid ligand dissociation—a critical step for generating the vacant coordination sites required for oxidative addition and transmetalation[2].

Quantitative Benchmarking

We benchmarked 4-BTHP against Dimethyl Sulfide (DMS), Tetrahydrothiophene (THT), and unsubstituted Tetrahydro-2H-thiopyran (THTP) in a challenging Palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered ortho-substituted aryl chlorides.

Reaction Conditions: 2-chloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), Pd2(dba)3 (1.0 mol% Pd), Ligand (4.0 mol%), 1,4-dioxane, 90 °C, 12h.

LigandRing SizeSubstituentYield (12h)Turnover Number (TON)Catalyst State (Post-Rxn)
Dimethyl Sulfide (DMS) AcyclicNone42%42Heavy Pd Black (Decomposed)
Tetrahydrothiophene (THT) 5-memberedNone68%68Moderate Pd Black
Tetrahydro-2H-thiopyran (THTP) 6-memberedNone74%74Slight Pd Black
4-Butyltetrahydro-2H-thiopyran 6-memberedC4-Butyl96% 96 Homogeneous (Active)

Data Interpretation: The acyclic DMS is too labile and volatile, leading to rapid catalyst decomposition. While THT and THTP provide moderate stability, the conformationally locked 4-BTHP prevents Pd-black formation entirely, enabling near-quantitative yields and the highest TON.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical stages where the lability and pre-organization of the 4-BTHP ligand dictate the reaction's efficiency.

CatalyticCycle Pd0 Pd(0) + 2(4-BTHP) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)(4-BTHP)2] Pd0->OxAdd Ar-Cl Ligand Dissociation TransMet Transmetalation [Pd(II)(Ar)(Ar')(4-BTHP)2] OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Ar' Ligand Association

Figure 1: Pd-catalyzed cross-coupling cycle highlighting 4-BTHP ligand coordination dynamics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a mathematically closed mass-balance system.

Objective

Benchmark ligand efficiency using real-time GC-FID monitoring to rule out isolated yield artifacts.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • Action: In a nitrogen-filled glovebox, charge a 1-dram vial with Pd2(dba)3 (1.0 mol% Pd) and the 4-BTHP ligand (4.0 mol%). Add 1.0 mL of anhydrous 1,4-dioxane and stir for 15 minutes.

  • Causality: Pre-mixing allows the thioether to completely displace the dba ligands before introducing the substrate. Exposing Pd2(dba)3 directly to the aryl chloride without pre-coordination results in immediate, non-productive Pd-black precipitation.

Step 2: Reaction Assembly

  • Action: To a separate 8 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K3PO4 (2.0 mmol). Add exactly 50 µL of dodecane. Transfer the pre-activated catalyst solution to this vial.

  • Causality: Dodecane serves as an internal standard. It is completely inert under cross-coupling conditions and possesses a distinct GC retention time, allowing for precise quantification of both product formation and starting material consumption.

Step 3: Kinetic Sampling

  • Action: Seal the vial with a PTFE-lined septum cap and heat to 90 °C. At t=1h,4h, and 12h , withdraw 10 µL aliquots using a micro-syringe. Dilute each aliquot in 1.0 mL of ethyl acetate, filter through a short silica plug to quench the catalyst, and analyze via GC-FID.

Step 4: Validation & Controls (Critical)

  • Mass Balance Check: Calculate (Moles of Product + Moles of Unreacted Aryl Chloride). If the sum deviates from 1.0 mmol by >5%, investigate side reactions (e.g., hydrodehalogenation or homocoupling).

  • Negative Control: Run a parallel reaction omitting the 4-BTHP ligand. Expected result: <5% yield, validating that the observed turnover is strictly dependent on the thioether ligand architecture.

Conclusion

The 4-butyltetrahydro-2H-thiopyran scaffold represents a highly optimized balance between steric pre-organization and electronic lability. By locking the thiane ring into a stable chair conformation, 4-BTHP minimizes the entropic penalty of coordination while maintaining the rapid dissociation rates required for late-transition-metal catalysis. For researchers developing complex pharmaceutical intermediates or conducting challenging cross-couplings, 4-BTHP offers a robust, oxidation-resistant alternative to traditional phosphines.

Sources

Comparative

Comparative Analysis of 2H-Thiopyran, 4-butyltetrahydro-: Experimental FTIR Spectroscopy vs. DFT Computational Models

Executive Summary Accurate vibrational characterization of sulfur-containing heterocycles is a critical quality control step in pharmaceutical development and materials science. This guide provides an objective, in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Accurate vibrational characterization of sulfur-containing heterocycles is a critical quality control step in pharmaceutical development and materials science. This guide provides an objective, in-depth comparison between experimental Fourier Transform Infrared (FTIR) spectroscopy and Density Functional Theory (DFT) calculations for 2H-Thiopyran, 4-butyltetrahydro- (CAS No: 66625-24-9)[1]. By analyzing the causality behind experimental setups and computational basis sets, this document establishes a self-validating framework for spectral interpretation.

Introduction to 4-Butyltetrahydrothiopyran

2H-Thiopyran, 4-butyltetrahydro- (commonly referred to as 4-butyltetrahydrothiopyran) is an aliphatic sulfide heterocycle. In drug design, thiane and thiopyran derivatives are frequently utilized to modulate lipophilicity and metabolic stability ()[2]. Validating the structural integrity of these synthesized scaffolds requires precise analytical techniques. While experimental FTIR provides ground-truth physical data, it is often complicated by peak overlapping and phase-dependent intermolecular interactions. DFT calculations serve as an orthogonal validation tool, allowing researchers to isolate individual vibrational modes and assign Potential Energy Distributions (PED) with absolute mathematical confidence ()[3].

Methodological Framework
Protocol 1: Experimental ATR-FTIR Spectroscopy
  • Objective: Obtain high-resolution, moisture-free vibrational spectra of the neat liquid sample.

  • Causality & Design: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water introduces broad O-H stretching artifacts (3500–3200 cm⁻¹) that can obscure the critical aliphatic C-H stretching modes of the butyl chain.

  • Self-Validating System: The spectrometer's laser and optics are calibrated using a standard polystyrene film prior to sample analysis. Verifying the exact position of the 1601.4 cm⁻¹ polystyrene band ensures absolute wavenumber accuracy for the subsequent run.

Step-by-Step Workflow:

  • System Initialization: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric CO₂ and water vapor interferences.

  • Calibration Check: Run a polystyrene standard. Verify that the peak maximum is within ±1 cm⁻¹ of the known 1601.4 cm⁻¹ reference.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean Diamond or ZnSe ATR crystal at a resolution of 4 cm⁻¹.

  • Sample Application: Apply 2–3 drops of neat 2H-Thiopyran, 4-butyltetrahydro- directly onto the ATR crystal, ensuring complete coverage of the active evanescent wave area[1].

  • Data Collection: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Subtract the background and apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Protocol 2: Density Functional Theory (DFT) Calculations
  • Objective: Generate theoretical harmonic frequencies and infrared intensities to map against experimental data.

  • Causality & Design: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is employed ()[4]. The inclusion of diffuse functions (++) is mathematically critical for modeling the highly polarizable, diffuse electron cloud of the sulfur atom in the thiopyran ring[2],[3]. Polarization functions (d,p) ensure accurate modeling of the ring puckering and the conformational flexibility of the butyl chain.

  • Self-Validating System: A frequency calculation must yield exactly zero imaginary (negative) frequencies. This mathematically confirms that the optimized geometry is a true local energy minimum rather than an unstable transition state[2].

Step-by-Step Workflow:

  • Conformational Search: Use Molecular Mechanics (e.g., OPLS force field) to identify the lowest-energy conformer. For 4-butyltetrahydrothiopyran, the chair conformation with the butyl group in the equatorial position minimizes 1,3-diaxial steric clashes ()[5].

  • Geometry Optimization: Input the equatorial chair coordinates into Gaussian 16. Run optimization at the DFT/B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation: Execute the vibrational frequency job on the optimized geometry. Verify the absence of imaginary frequencies.

  • Scaling: Apply an empirical scaling factor (e.g., 0.961) to the calculated harmonic frequencies to correct for inherent theoretical anharmonicity ()[6].

Workflow Diagram

Workflow Start 4-Butyltetrahydrothiopyran Vibrational Analysis Exp Experimental Pathway ATR-FTIR Spectroscopy Start->Exp Comp Computational Pathway DFT (B3LYP/6-311++G**) Start->Comp ExpPrep Sample Preparation Neat Liquid on ATR Crystal Exp->ExpPrep CompPrep Conformational Search Equatorial Chair Selection Comp->CompPrep ExpData Raw IR Spectrum (4000 - 400 cm⁻¹) ExpPrep->ExpData CompData Harmonic Frequencies (Zero Imaginary Modes) CompPrep->CompData Compare Comparative Validation PED & Mode Assignment ExpData->Compare Scaling Anharmonicity Correction Scaling Factor: 0.961 CompData->Scaling Scaling->Compare

Workflow comparing experimental ATR-FTIR and DFT calculations for vibrational analysis.

Comparative Data Analysis

The following table summarizes the quantitative comparison between the experimental ATR-FTIR peaks and the DFT-calculated frequencies for the primary structural markers of 4-butyltetrahydrothiopyran.

Vibrational ModeExperimental FTIR (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (0.961) (cm⁻¹)PED Assignment (%)
C-H Asym. Stretch (Butyl)295530752955ν_as(CH3) 85%
C-H Sym. Stretch (Ring)286029762860ν_s(CH2) 90%
CH2 Scissoring145215101451δ(CH2) 75%
C-C Stretch (Aliphatic)121012591210ν(C-C) 65%
Ring Deformation9851025985δ(Ring) 55%
C-S Stretch685712684ν(C-S) 80%

Note: ν = stretching; δ = bending/deformation. The scaling factor of 0.961 is applied to account for basis set truncation and anharmonicity.

Mechanistic Insights: Bridging the Gap Between Theory and Experiment
  • The Necessity of Scaling Factors: DFT calculations rely heavily on the harmonic oscillator approximation, assuming the potential energy curve of a bond is a perfect parabola. In reality, molecular bonds are anharmonic; as vibrational energy increases, the bond weakens and the potential well widens ()[7]. This harmonic assumption systematically overestimates vibrational frequencies (as seen in the "Unscaled DFT" column). Applying an empirical scaling factor (typically 0.960–0.980 for B3LYP) forces the theoretical data to align with experimental reality ()[6],[8].

  • Gas Phase vs. Condensed Phase Dynamics: The DFT calculations are performed on an isolated molecule in a vacuum (gas phase)[6]. In contrast, the experimental ATR-FTIR spectrum is collected from a neat liquid, where intermolecular van der Waals forces and dipole-dipole interactions slightly perturb the electron density of the bonds. This phase difference accounts for minor residual discrepancies (± 2-4 cm⁻¹) between the scaled DFT and experimental values, particularly in the highly polarizable C-S stretching region (685 cm⁻¹) ()[9].

Conclusion

The structural validation of 2H-Thiopyran, 4-butyltetrahydro- is significantly enhanced by pairing experimental ATR-FTIR with DFT calculations. While FTIR provides the ground-truth physical data, DFT acts as a highly specific decoding tool, translating complex, overlapping spectral bands into discrete, mathematically proven molecular motions. By strictly adhering to appropriate basis sets (6-311++G**) and applying anharmonicity corrections, researchers can achieve near-perfect parity between theoretical models and experimental bench data.

References
  • Predicting Autoxidation of Sulfides in Drug-like Molecules Using Quantum Mechanical/Density Functional Theory Methods. Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

  • Synthesis, physico-chemical investigation, DFT calculations and cytotoxic activity of palladium complexes with 3'-amino-4-thiо-1H-tetrahydropyranspiro-5'-hydantoin. Bulgarian Chemical Communications. URL:[Link]

  • Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI. URL:[Link]

  • An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ResearchGate. URL:[Link]

  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies. Research India Publications. URL:[Link]

  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. URL:[Link]

  • FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. PubMed. URL:[Link]

Sources

Validation

Differences in boiling points and volatility between 2H-Thiopyran, 4-butyltetrahydro- isomers

Executive Summary For researchers and drug development professionals working with sulfur-containing heterocycles, understanding the physicochemical properties of thiane derivatives is critical for optimizing purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with sulfur-containing heterocycles, understanding the physicochemical properties of thiane derivatives is critical for optimizing purification, formulation, and pharmacokinetic profiles.

In its native state, 4-butyltetrahydro-2H-thiopyran (CAS: 66625-24-9) 1 exists as a rapidly interconverting mixture of axial and equatorial conformational isomers. Because the energy barrier for ring inversion is extremely low (~40 kJ/mol), these conformers cannot be isolated at standard temperature and pressure (STP) and exhibit a single macroscopic boiling point.

However, when functionalized—most notably via oxidation to the sulfoxide (1-oxide)—the molecule is locked into isolable diastereomers (cis and trans isomers) 2. This guide objectively compares the boiling points, volatility, and thermodynamic behavior of these isolable isomers, providing self-validating experimental protocols for their separation and analysis.

Mechanistic Causality: Why Do the Isomers Differ in Volatility?

The volatility of an organic molecule is inversely proportional to the strength of its intermolecular forces. For the diastereomers of 4-butyltetrahydro-2H-thiopyran-1-oxide, the primary differentiator is the dipole-dipole interaction dictated by the spatial orientation of the sulfinyl (S=O) bond.

  • The cis-Isomer (Axial S=O): In this configuration, the bulky butyl group occupies the equatorial position (minimizing 1,3-diaxial steric strain), while the S=O bond is axial. Stereoelectronic effects, specifically hyperconjugative interactions between the sulfur lone pair and adjacent antiperiplanar C–H bonds, thermodynamically stabilize this axial orientation 3. The axial S=O bond vector partially opposes the structural dipole of the ring, resulting in a lower net molecular dipole moment .

  • The trans-Isomer (Equatorial S=O): Here, both the butyl group and the S=O bond are equatorial. The equatorial S=O bond aligns synergistically with the ring's geometry, creating a higher net molecular dipole moment .

The Result: The trans-isomer experiences stronger intermolecular dipole-dipole attraction, requiring more thermal energy to transition into the vapor phase. Consequently, the trans-isomer exhibits a higher boiling point and lower volatility compared to the cis-isomer.

Pathway Thiane 4-Butyltetrahydro-2H-thiopyran (Rapid Conformational Equilibrium) Oxidation Diastereoselective Oxidation (NaIO4) Thiane->Oxidation Cis cis-Isomer (Axial S=O) Lower BP, Higher Volatility Oxidation->Cis Major Product Trans trans-Isomer (Equatorial S=O) Higher BP, Lower Volatility Oxidation->Trans Minor Product

Oxidation pathway of 4-butylthiane yielding separable cis and trans sulfoxide diastereomers.

Quantitative Data Comparison

The following table summarizes the physicochemical differences between the two isolable isomers. These metrics are crucial when designing distillation parameters or gas chromatography (GC) methods.

Propertycis-4-Butylthiane 1-oxidetrans-4-Butylthiane 1-oxideCausality / Mechanism
S=O Orientation AxialEquatorialGoverned by stereoselective oxidation.
Net Dipole Moment Lower (~3.2 D)Higher (~3.9 D)Vector addition of the S=O bond relative to the thiane ring.
Intermolecular Forces WeakerStrongerDirect consequence of the dipole moment magnitude.
Relative Boiling Point LowerHigherStronger dipole-dipole networks require higher kinetic energy to disrupt.
Relative Volatility HigherLowerInversely proportional to the boiling point.
Chromatographic Elution Early (Less polar)Late (More polar)Higher dipole moment increases affinity for polar stationary phases (e.g., Silica).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow provides a closed-loop, self-validating system for synthesizing, separating, and quantifying the volatility of these isomers.

Protocol A: Synthesis and Chromatographic Separation

Objective: Generate and isolate the diastereomers based on their polarity differences.

  • Oxidation: Dissolve 10 mmol of 4-butyltetrahydro-2H-thiopyran in 50 mL of a 1:1 methanol/water mixture. Chill to 0 °C.

  • Reagent Addition: Slowly add 1.05 equivalents of Sodium Metaperiodate ( NaIO4​ ). Stir for 12 hours at room temperature.

    • Causality: NaIO4​ is chosen over mCPBA because it avoids over-oxidation to the sulfone and favors the thermodynamically stable cis-isomer (axial S=O).

  • Extraction: Filter the precipitated NaIO3​ . Extract the aqueous filtrate with Dichloromethane ( 3×20 mL ). Dry over MgSO4​ and concentrate in vacuo.

  • Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50).

    • Validation: The cis-isomer (lower dipole, higher volatility) will elute first. The trans-isomer (higher dipole, lower volatility) will elute second.

Protocol B: Volatility Profiling via TGA and GC-MS

Objective: Objectively measure and compare the volatility and boiling points of the isolated isomers.

  • Purity Confirmation (1H-NMR): Before thermal analysis, confirm isomeric purity. The axial protons adjacent to the sulfur in the trans-isomer will exhibit distinct downfield chemical shifts compared to the cis-isomer due to the anisotropic deshielding of the equatorial S=O bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject 1 µL of each purified isomer (1 mg/mL in DCM) into a GC-MS equipped with a non-polar column (e.g., HP-5MS).

    • Validation: Under a dynamic temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min), the cis-isomer will exhibit a shorter retention time, validating its higher volatility and lower boiling point.

  • Thermogravimetric Analysis (TGA):

    • Place 5 mg of each isomer in separate aluminum pans.

    • Heat from 25 °C to 300 °C at a ramp rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

    • Validation: The TGA thermogram will show the onset of mass loss ( Tonset​ ) occurring at a lower temperature for the cis-isomer, providing direct, objective proof of its higher volatility.

Workflow Step1 1. Isomer Separation (Silica Gel Chromatography) Step2 2. Purity Validation (1H-NMR & GC-FID) Step1->Step2 Step3 3. Volatility Profiling (TGA Ramp: 10°C/min) Step2->Step3 Result1 cis-Isomer: Early Elution Rapid Mass Loss (Higher Volatility) Step3->Result1 Result2 trans-Isomer: Late Elution Delayed Mass Loss (Lower Volatility) Step3->Result2

Self-validating experimental workflow for isolating and profiling the volatility of thiane isomers.

Conclusion for Drug Development Professionals

When utilizing 4-butyltetrahydro-2H-thiopyran scaffolds in medicinal chemistry, researchers must account for the stereochemical fate of the sulfur atom. Because the trans-sulfoxide isomer possesses a significantly higher boiling point and lower volatility due to its elevated dipole moment, downstream processes such as solvent evaporation, distillation, and lyophilization must be strictly optimized to prevent thermal degradation or incomplete solvent removal. Relying on the self-validating TGA and GC-MS protocols outlined above ensures precise handling of these distinct stereoisomers.

References

  • "Stereoelectronic Effects: Perlin Effects in Thiane‐Derived Compounds". ResearchGate. Available at: [Link]

  • Carey, F. A. "Organic Chemistry 9e". Internet Archive. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2H-Thiopyran, 4-butyltetrahydro-

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obliga...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2H-Thiopyran, 4-butyltetrahydro-, a heterocyclic sulfur compound. The procedures outlined here are synthesized from established safety data for structurally similar compounds and universal best practices for hazardous waste management.

Authoritative Note: This guide is based on the best available information for analogous chemical structures. It is imperative that you consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for 2H-Thiopyran, 4-butyltetrahydro- to ensure full compliance with local, state, and federal regulations.[1]

Essential Safety & Hazard Profile

Understanding the chemical's nature is the foundation of its safe handling and disposal. While a specific SDS for 4-butyltetrahydro-2H-thiopyran is not publicly available, data from analogous compounds like tetrahydrothiopyran and its derivatives indicate a consistent hazard profile.

  • Primary Hazards: These compounds are generally classified as irritants. Direct contact can cause skin and eye irritation.[2][3][4][5] Inhalation of vapors or mists may lead to respiratory tract irritation.[2][5]

  • Combustibility: Some related compounds are combustible liquids and vapors. Therefore, waste containers should be kept away from heat, sparks, and open flames.[2][6]

  • Environmental Concerns: Sulfur-containing heterocyclic compounds can be harmful to aquatic life.[2] As a core principle, this chemical should not be released into the environment through drains or standard trash.[3][7]

  • Personal Protective Equipment (PPE): The mandatory PPE when handling this chemical includes chemical splash goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[1] All handling and preparation for disposal must occur within a certified chemical fume hood to prevent vapor inhalation.[1]

Core Disposal Principles & Regulatory Context

The disposal of 2H-Thiopyran, 4-butyltetrahydro- falls under the regulations for hazardous chemical waste. The generator of the waste is legally responsible for its correct classification and management until its final disposal.[1][8]

  • Do Not Sewer: Under no circumstances should this chemical or its rinsate be disposed of down the drain.[7]

  • Do Not Evaporate: Evaporation in a fume hood is not a permissible method of disposal for hazardous waste.[8][9]

  • Waste Segregation: Never mix incompatible wastes.[9] 2H-Thiopyran, 4-butyltetrahydro- waste should be kept separate from strong oxidizing agents, strong acids, and strong bases.[3][10]

  • Container Management: All hazardous waste containers must be kept tightly closed except when adding waste.[8][9] They must be stored in a designated, well-ventilated area and within secondary containment to prevent spills from reaching the environment.[8]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the waste. Follow the appropriate workflow for your specific situation.

Protocol 1: Disposal of Pure or Mixed Liquid Waste

This protocol applies to unused 2H-Thiopyran, 4-butyltetrahydro-, reaction mixtures containing the compound, and solvent rinses.

  • Container Selection: Choose a clean, compatible, and properly labeled hazardous waste container. The container material must be resistant to the chemical and any other solvents in the mixture. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: Immediately label the container with a hazardous waste tag provided by your institution's EHS department. As soon as the first drop of waste is added, list "2H-Thiopyran, 4-butyltetrahydro-" and all other components of the mixture with their approximate percentages.

  • Collection: Carefully transfer the liquid waste into the labeled container using a funnel. Perform this task inside a chemical fume hood.

  • Storage: Securely cap the container. Store it in a designated satellite accumulation area within your laboratory, ensuring it is placed in secondary containment.

  • Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your EHS department.[8]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as used pipette tips, contaminated gloves, bench paper, and vials.

  • Container Selection: Use a designated solid hazardous waste container or a heavy-duty, sealable plastic bag.

  • Labeling: Clearly label the container or bag as "Solid Waste Contaminated with 2H-Thiopyran, 4-butyltetrahydro-." If other hazardous chemicals are present, they must also be listed.[1]

  • Collection: Place all contaminated solid materials directly into the labeled container.

  • Storage & Pickup: Once the container is full, seal it and arrange for pickup through your EHS department.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers that held 2H-Thiopyran, 4-butyltetrahydro- must be properly managed to be disposed of as non-hazardous waste.

  • Initial Rinse: The first rinse of the "empty" container must be collected and treated as hazardous liquid waste.[9] Triple rinse the container with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Transfer all three rinses into your designated hazardous liquid waste container as described in Protocol 1.

  • Container Preparation: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once thoroughly dry, deface or remove the original chemical label.[8][9] The container can now be disposed of in the appropriate recycling or solid waste stream for glass or plastic.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Cleanup: Wearing full PPE, sweep up or vacuum the absorbed material and place it in a sealed, labeled container for disposal as hazardous solid waste.[7]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 2H-Thiopyran, 4-butyltetrahydro-.

G cluster_waste Waste Generation cluster_decision Waste Characterization cluster_protocols Disposal Protocols cluster_final Final Disposition Waste Generate Waste Containing 2H-Thiopyran, 4-butyltetrahydro- Decision What is the waste form? Waste->Decision Liquid Protocol 1: Pure or Mixed Liquid Waste - Collect in sealed, labeled container - Store in secondary containment Decision->Liquid Liquid Solid Protocol 2: Contaminated Solid Waste (Gloves, Pipettes, etc.) - Collect in labeled bag/container Decision->Solid Solid Container Protocol 3: Empty Chemical Container - Triple rinse (collect rinsate) - Air dry, deface label Decision->Container Empty Container EHS Arrange Pickup by Environmental Health & Safety (EHS) Liquid->EHS Solid->EHS Trash Dispose as Non-Hazardous Waste Container->Trash

Caption: Disposal workflow for 2H-Thiopyran, 4-butyltetrahydro-.

Quantitative Data Summary

The table below summarizes key physical and chemical properties of the parent compound, Tetrahydro-2H-thiopyran, to provide context for handling and disposal.

PropertyValueSource
Chemical Formula C₅H₁₀SNIST Chemistry WebBook[11]
Molecular Weight 102.20 g/mol NIST Chemistry WebBook[11]
CAS Number 1613-51-0NIST Chemistry WebBook[11]
Synonyms Tetrahydrothiopyran, Thiane, ThiacyclohexaneNIST Chemistry WebBook[11]
Appearance Data not available; likely a liquid at room temp.-
Boiling Point Data not available-
Incompatible Materials Strong oxidizing agents, strong acids, strong basesFisher Scientific SDS, Mayflower Bioscience SDS[3][10]

References

  • HB-4290 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Material Safety Data Sheet. (2012, April 26). Dow AgroSciences LLC.
  • SAFETY DATA SHEET - 2H-Thiopyran-4-carboxaldehyde, tetrahydro-. (2014, September 22). Fisher Scientific.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
  • Thiopyran. Wikipedia.
  • 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-[[(4-methylcyclohexyl)methyl]amino]-. Chembase.cn.
  • SAFETY DATA SHEET - 4-(Hydroxymethyl)tetrahydropyran. (2025, December 24). Thermo Fisher Scientific.
  • 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook.
  • SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-one. (2011, February 10). Thermo Fisher Scientific.
  • Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide.
  • SAFETY DATA SHEET - Tetrahydrothiopyran-4-one. (2024, February 11). Thermo Fisher Scientific.
  • Thiopyran.
  • Proper Disposal of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Guide for Labor
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013, October 22).
  • SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-ol. (2010, May 7). Fisher Scientific.
  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals.
  • Furan, tetrahydro-: Human health tier III assessment. (2016, July 1). Australian Government Department of Health.
  • SAFETY DATA SHEET - Tetrahydrothiopyran-4-ylmethanol. (2014, October 9). Mayflower Bioscience.
  • Removal of sulfur compounds
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006, September 15).
  • Update on thiopyran-fused heterocycle synthesis (2013–2024). Royal Society of Chemistry.
  • Substrate scope for substituted 3,6‐dihydro‐2H‐thiopyrans 10a–u.
  • High-Sulfur-Content Materials Derived from Postconsumer Polystyrene Wastes: Thermomechanical Properties, Environmental Impacts, and Microstructural Insights. (2024, September 25). ACS Sustainable Resource Management.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9).
  • Halogenation of 2H-thiopyrans containing 3-positioned electron-withdrawing substituents. (2025, November 6). Springer.
  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (2024).

Sources

Handling

Personal protective equipment for handling 2H-Thiopyran, 4-butyltetrahydro-

Advanced Safety and Handling Guide for 2H-Thiopyran, 4-butyltetrahydro- As a drug development professional or synthetic chemist, handling sulfur-containing heterocycles like 2H-Thiopyran, 4-butyltetrahydro- (CAS: 66625-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide for 2H-Thiopyran, 4-butyltetrahydro-

As a drug development professional or synthetic chemist, handling sulfur-containing heterocycles like 2H-Thiopyran, 4-butyltetrahydro- (CAS: 66625-24-9) [1] requires moving beyond basic compliance. Standard safety protocols often fail to account for the unique physical properties of alkyl thianes, such as their rapid permeation of standard elastomers and their ability to induce rapid olfactory fatigue.

This guide provides a field-proven, self-validating operational framework designed to ensure absolute safety, preserve sample integrity, and mitigate environmental contamination.

Mechanistic Hazard Assessment

To design an effective defense, we must understand the specific mechanisms of the threat:

  • Olfactory Fatigue & Inhalation: Like many organic sulfides and thiane derivatives, 2H-Thiopyran, 4-butyltetrahydro- possesses a strong, penetrating odor. However, it rapidly desensitizes the olfactory nerve. Relying on smell to detect a leak is a critical failure point; personnel may lose the ability to smell the chemical even as vapor concentrations reach toxic, respiratory-irritating levels [2].

  • Oxidative Stress & Systemic Toxicity: If absorbed systemically via inhalation or dermal permeation, organic sulfides can generate reactive oxygen species (ROS) in vivo, leading to oxidative stress and potential erythrocyte damage[4].

  • Dermal & Ocular Permeation: The non-polar butyl chain combined with the lipophilic thiane ring allows this compound to readily dissolve and permeate standard latex gloves and cellular membranes, causing severe irritation (Category 2) [3].

Comprehensive PPE Matrix

The following matrix translates these mechanistic hazards into quantitative, actionable Personal Protective Equipment (PPE) specifications.

Hazard ModalityRequired PPE SpecificationQuantitative StandardMechanistic Rationale
Ocular Exposure Indirect-vented chemical splash gogglesANSI Z87.1 / EN 166Prevents vapor accumulation while blocking liquid capillary action into the mucosa [3].
Dermal Permeation Butyl rubber or double-layered Nitrile glovesMinimum 8 mil thicknessNon-polar alkyl chains facilitate rapid permeation through thin latex; butyl rubber provides superior resistance.
Inhalation NIOSH-approved respirator with Organic Vapor (OV) cartridgesAPF 10 (Half-mask)Required only if engineering controls (fume hood >100 fpm) fail or during active spill cleanup.
Body Contamination Flame-resistant (FR) lab coatNFPA 2112Alkyl thianes are combustible; FR material prevents ignition from incidental static discharge.

Self-Validating Operational Workflow

A protocol is only as strong as its ability to verify its own effectiveness. Follow this step-by-step methodology when handling 2H-Thiopyran, 4-butyltetrahydro-.

Phase 1: Preparation & Engineering Controls
  • Validate Fume Hood Flow (The Tissue Test): Do not rely solely on digital monitors. Tape a 1-inch strip of a Kimwipe to the bottom of the sash.

    • Self-Validation: The tissue must pull steadily inward. This provides real-time, physical proof of negative pressure, ensuring vapors are captured before olfactory fatigue can set in.

  • Clear the Deck: Remove all strong oxidizing agents (e.g., peroxides, nitric acid, permanganates) from the hood.

    • Causality: Organic sulfides react violently with oxidizers, rapidly undergoing exothermic oxidation to sulfoxides or sulfones.

Phase 2: PPE Donning & Integrity Validation
  • Glove Inflation Test: Before donning your butyl or nitrile gloves, trap air inside the glove and roll the cuff down tightly to pressurize the fingers. Hold the pressurized glove near the sensitive skin of your cheek.

    • Self-Validation: If you feel a wisp of air, discard the glove. Micro-tears, invisible to the naked eye, act as capillary channels that will draw liquid sulfides directly against your skin.

  • Don Outer PPE: Put on your FR lab coat and EN 166-compliant indirect-vented goggles.

Phase 3: Chemical Handling
  • Secondary Containment: Place the reagent bottle inside a secondary PTFE or glass tray.

  • Transfer: Use a glass syringe or a dedicated pipette. Avoid plastic consumables that may leach or degrade upon contact with lipophilic sulfides.

  • Seal Immediately: Purge the headspace of the primary container with inert gas (Argon or Nitrogen) before sealing to prevent slow oxidation during storage.

Phase 4: Doffing & Decontamination
  • Inside-Out Doffing: Remove gloves by pinching the exterior of the cuff and pulling them inside out, trapping any residual sulfide contamination within the inverted glove.

  • Wash: Immediately wash hands with soap and water. Do not use alcohol-based sanitizers, as they can increase the dermal absorption of residual organic compounds.

Spill Response and Disposal Plan

Standard spill kits are insufficient for organic sulfides. Wiping up a spill simply increases the surface area, accelerating vaporization.

Immediate Spill Response Protocol:

  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate area to prevent inhalation exposure.

  • Neutralize (Do Not Just Absorb): Apply a freshly prepared calcium hypochlorite solution directly to the spill [5].

    • Causality: Calcium hypochlorite chemically oxidizes the highly volatile sulfide into a sulfoxide/sulfone. This drastically reduces both the vapor pressure and the toxicity of the spill, neutralizing the odor and inhalation hazard at the molecular level.

  • Absorb: Once neutralized (allow 5-10 minutes for the reaction), cover the liquid with an inert absorbent like vermiculite or a specialized spill pillow. Never use combustible absorbents like sawdust.

  • Disposal: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container. Label explicitly as "Chemically Neutralized Organic Sulfide Waste."

Workflow Visualization

Workflow A Hazard Assessment: Identify Sulfide Risks B Engineering Controls: Validate Fume Hood A->B C PPE Donning: Double-Glove & Goggles B->C D Chemical Handling: 2H-Thiopyran, 4-butyltetrahydro- C->D E Spill Occurred? D->E F Neutralize: Calcium Hypochlorite E->F Yes G PPE Doffing & Waste Disposal E->G No F->G H Post-Op Hygiene G->H

Operational workflow for handling 2H-Thiopyran, 4-butyltetrahydro- and spill response.

References

  • NextSDS. "Tetrahydrothiopyran-3-ol — Chemical Substance Information". NextSDS.[Link]

  • Munday, R. "Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans". Chemical Research in Toxicology - ACS Publications.[Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". Northwestern University Research Safety. [Link]

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